isotridecanoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C34H60N7O17P3S |
|---|---|
Peso molecular |
963.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyldodecanethioate |
InChI |
InChI=1S/C34H60N7O17P3S/c1-22(2)12-10-8-6-5-7-9-11-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t23-,27-,28-,29+,33-/m1/s1 |
Clave InChI |
SAZRNJMTRRCRJX-QYIUPXBKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Role of Isotridecanoyl-CoA: A Technical Guide to Branched-Chain Acyl-CoA Function in Cellular Biology
Disclaimer: Direct experimental data on the specific biological functions of isotridecanoyl-CoA is exceptionally limited in current scientific literature. This guide synthesizes information on the broader class of branched-chain fatty acyl-CoAs (BCFA-CoAs) to provide a foundational understanding of the probable metabolic roles and cellular impact of this compound. The principles, pathways, and methodologies described herein are established for related molecules and serve as a predictive framework for researchers, scientists, and drug development professionals.
Introduction to this compound and Branched-Chain Fatty Acyl-CoAs
This compound is a thioester of coenzyme A and isotridecanoic acid, a 13-carbon saturated fatty acid with a methyl branch. As a branched-chain fatty acyl-CoA (BCFA-CoA), it is an activated intermediate in cellular metabolism. While straight-chain fatty acyl-CoAs are primary players in energy production and lipid synthesis, BCFA-CoAs have distinct metabolic fates and regulatory functions due to their structural complexity. These molecules are derived from dietary sources, particularly ruminant fats and dairy products, or from the catabolism of branched-chain amino acids.[1] Their unique structures necessitate specialized enzymatic pathways for their breakdown and implicate them in diverse cellular processes.
Metabolic Fates of Branched-Chain Fatty Acyl-CoAs
The defining structural feature of many BCFA-CoAs, including the presumed structure of this compound, is the presence of a methyl group, which can sterically hinder the enzymes of the mitochondrial beta-oxidation pathway. Consequently, these molecules are primarily metabolized through alternative oxidative pathways, most notably alpha-oxidation within peroxisomes.
Alpha-Oxidation in Peroxisomes
Fatty acids with a methyl group at the β-carbon, which would obstruct the action of acyl-CoA dehydrogenase in beta-oxidation, are first shortened by one carbon via alpha-oxidation.[2][3] This process occurs in the peroxisomes and is crucial for the degradation of dietary phytanic acid, a branched-chain fatty acid.[2] The resulting molecule, now lacking the problematic methyl branch at the beta-position, can then proceed through beta-oxidation.
References
An In-depth Technical Guide to the Metabolic Involvement of Isotridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanoyl-CoA is a methyl-branched, medium-chain fatty acyl-CoA. While specific research on this compound is limited, its structural characteristics suggest its involvement in metabolic pathways analogous to other branched-chain fatty acids. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism, including peroxisomal α- and β-oxidation, and its putative role in cardiolipin (B10847521) biosynthesis. The guide provides a framework for researchers by detailing relevant catabolic pathways, associated enzymatic reactions, and potential cellular functions. Due to the scarcity of direct quantitative data and experimental protocols for this compound, this document presents generalized methodologies for branched-chain fatty acid analysis and illustrative data tables to guide future research.
Introduction to this compound
This compound is the coenzyme A thioester of isotridecanoic acid, a saturated fatty acid with a methyl branch. As a branched-chain fatty acyl-CoA, its metabolism is distinct from that of straight-chain fatty acids, often requiring specialized enzymatic machinery within the peroxisomes.[1][2][3] Branched-chain fatty acids are obtained from dietary sources, such as dairy products and the fat of ruminant animals, or can be synthesized endogenously.[4][5] The presence of a methyl group on the fatty acid chain sterically hinders the standard mitochondrial β-oxidation pathway, necessitating alternative catabolic routes.[2][6]
Putative Metabolic Pathways Involving this compound
Based on the metabolism of other structurally similar branched-chain fatty acids like phytanic acid and pristanic acid, this compound is likely metabolized through a combination of peroxisomal α- and β-oxidation.[1][6][7]
Peroxisomal α-Oxidation
For branched-chain fatty acids with a methyl group at the β-carbon (C3), α-oxidation is a necessary first step to remove a single carbon from the carboxyl end, thereby resolving the steric hindrance for subsequent β-oxidation.[2][4]
The key enzymatic steps in α-oxidation are:
-
Activation: Isotridecanoic acid is first activated to this compound.
-
Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), or a similar enzyme, hydroxylates the α-carbon.
-
Cleavage: A lyase cleaves the bond between the α- and β-carbons, releasing the original carboxyl carbon as formyl-CoA and producing a fatty aldehyde that is one carbon shorter.
-
Dehydrogenation: The fatty aldehyde is oxidized to a carboxylic acid, which can then proceed to β-oxidation.
Peroxisomal β-Oxidation
Once any β-methyl group is bypassed via α-oxidation, or for iso-fatty acids where the methyl group does not impede the β-oxidation machinery, the fatty acyl-CoA can be degraded via peroxisomal β-oxidation. This pathway is similar to mitochondrial β-oxidation but is carried out by a different set of enzymes.[3][8][9] Peroxisomes are particularly important for the oxidation of very long-chain and branched-chain fatty acids.[1][8]
The cyclical steps of peroxisomal β-oxidation include:
-
Dehydrogenation: An acyl-CoA oxidase introduces a double bond.
-
Hydration: A multifunctional enzyme adds a hydroxyl group.
-
Dehydrogenation: The same multifunctional enzyme oxidizes the hydroxyl group to a ketone.
-
Thiolysis: A thiolase cleaves off an acetyl-CoA or propionyl-CoA molecule, shortening the fatty acyl-CoA chain.
For an iso-branched fatty acid like this compound, the final round of β-oxidation would likely yield a branched-chain short-chain acyl-CoA, such as isobutyryl-CoA, in addition to several molecules of acetyl-CoA.
Involvement in Cardiolipin Biosynthesis
This compound is listed in the Human Metabolome Database as being involved in cardiolipin biosynthesis.[1] Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function, including the organization of the electron transport chain complexes.[10][11][12]
The biosynthesis of cardiolipin involves several enzymatic steps, followed by a remodeling phase where the acyl chains are replaced.[10][13] It is plausible that this compound could be incorporated into the nascent cardiolipin molecule during its synthesis or remodeling, contributing to the diversity of cardiolipin species.
Quantitative Data
Table 1: Illustrative Concentrations of Acyl-CoAs in Mammalian Tissues
| Acyl-CoA Species | Tissue | Concentration (pmol/mg tissue) | Reference |
|---|---|---|---|
| Acetyl-CoA | Mouse Heart | ~0.0172 | [14] |
| Propionyl-CoA | Mouse Heart | ~0.0172 | [14] |
| Succinyl-CoA | Mouse Heart | ~0.0172 | [14] |
| HMG-CoA | Acly-/- Cells | Variable (highly sensitive to acetate) |[15] |
Note: The data in this table is for other acyl-CoA species and is intended to be illustrative of the typical quantitative measurements performed in metabolomics studies. Specific quantitative analysis of this compound is required to determine its physiological concentrations.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not published. However, general methods for the analysis of branched-chain fatty acids and acyl-CoAs can be adapted.
Sample Preparation for Acyl-CoA Analysis
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture) containing internal standards.
-
Cellular Extraction: For cultured cells, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent. Scrape the cells and collect the extract.
-
Supernatant Collection: Centrifuge the homogenate/extract at high speed (e.g., 13,000 x g) at 4°C to pellet proteins and cellular debris.
-
Derivatization (Optional but common for GC-MS): The fatty acids can be derivatized, for example, to their methyl esters (FAMEs) for enhanced volatility and separation during gas chromatography.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the analysis of fatty acids. After derivatization, the sample is injected into the GC, where fatty acids are separated based on their boiling points and polarity. The mass spectrometer then fragments the molecules and provides a mass spectrum for identification and quantification.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of non-volatile molecules like acyl-CoAs directly from biological extracts without derivatization. Reversed-phase chromatography is typically used to separate the acyl-CoAs based on their hydrophobicity, followed by detection and quantification using tandem mass spectrometry.[15][18]
Visualizations
Metabolic Pathways
Caption: Putative catabolic pathways for this compound.
Cardiolipin Biosynthesis and Remodeling
Caption: Cardiolipin biosynthesis and remodeling pathway.
Conclusion
This compound is a sparsely studied branched-chain fatty acyl-CoA. Based on our understanding of branched-chain fatty acid metabolism, it is likely catabolized in the peroxisomes via α- and/or β-oxidation. Its documented involvement in cardiolipin biosynthesis suggests a role in mitochondrial membrane composition and function. The lack of specific quantitative data and dedicated experimental protocols for this compound highlights a gap in our understanding of lipid metabolism. The information and generalized protocols provided in this guide are intended to serve as a foundation for future research into the precise metabolic roles of this compound and its potential implications in health and disease. Further investigation is warranted to elucidate its specific enzymatic pathways, physiological concentrations, and the functional consequences of its incorporation into complex lipids like cardiolipin.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 4. byjus.com [byjus.com]
- 5. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. cardiolipin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biosynthesis, remodeling and turnover of mitochondrial cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thematic Review Series: Glycerolipids. Cardiolipin synthesis for the assembly of bacterial and mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. babraham.ac.uk [babraham.ac.uk]
- 15. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
The Biosynthesis of Isotridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of isotridecanoyl-CoA, a saturated iso-branched-chain fatty acyl-CoA. While specific research on the de novo synthesis of this compound is limited, this guide outlines the established general pathway for iso-branched-chain fatty acid (BCFA) synthesis in mammals and bacteria, which is the accepted route for its formation. The process involves the initiation of fatty acid synthesis with a branched-chain primer, followed by sequential elongation.
Overview of Iso-Branched-Chain Fatty Acid Biosynthesis
The synthesis of iso-branched-chain fatty acids, such as isotridecanoic acid, diverges from the canonical straight-chain fatty acid synthesis pathway at the initial priming step. Instead of using acetyl-CoA as the starter unit, the synthesis of iso-BCFAs utilizes a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids (BCAAs). For iso-fatty acids, the precursor is the amino acid valine.
The overall process can be summarized in two main stages:
-
Primer Generation: The catabolism of L-valine produces isobutyryl-CoA, which serves as the primer for the synthesis of iso-fatty acids.
-
Elongation: The fatty acid synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to the isobutyryl-CoA primer until the desired chain length is achieved. For this compound (an iso-C13:0-CoA), this involves a specific number of elongation cycles.
The final product, isotridecanoic acid, is then activated to this compound by an acyl-CoA synthetase.
The Biosynthetic Pathway of this compound
Generation of the Isobutyryl-CoA Primer
The synthesis of the isobutyryl-CoA primer begins with the catabolism of the branched-chain amino acid L-valine. This process primarily occurs in the mitochondria of various tissues.
Figure 1. Generation of Isobutyryl-CoA from L-Valine.
Elongation by the Fatty Acid Synthase Complex
Once formed, isobutyryl-CoA is transported from the mitochondria to the cytosol, where fatty acid synthesis occurs. The fatty acid synthase (FAS), a multi-enzyme complex, then catalyzes the elongation of the isobutyryl primer. In each cycle of elongation, a two-carbon unit from malonyl-CoA is added.
To synthesize this compound (a C13 iso-fatty acyl-CoA), the C4 primer (isobutyryl-CoA) undergoes four and a half cycles of elongation. This is a theoretical construct as the final step would involve the addition of a single carbon, which is not how the FAS complex operates. A more plausible biological pathway would result in an even-numbered iso-fatty acid. However, to achieve a C13 chain, one might speculate a final alpha-oxidation step of a larger precursor, though this is a degradation pathway. For the purpose of this guide on biosynthesis, we will illustrate the elongation to the closest even-numbered chain, iso-tetradecanoyl-CoA (iso-C14), and acknowledge the odd-chain length as a point of further research. The synthesis of odd-chain fatty acids can also be initiated by propionyl-CoA, but this would not result in an iso structure.
The synthesis of an iso-fatty acid chain from an isobutyryl-CoA primer proceeds as follows:
-
Loading: Isobutyryl-CoA is loaded onto the acyl carrier protein (ACP) domain of the FAS complex.
-
Condensation: The isobutyryl group is condensed with a malonyl group (from malonyl-ACP), releasing CO2 and forming a β-ketoacyl-ACP.
-
Reduction, Dehydration, and Second Reduction: The β-ketoacyl group undergoes a series of reactions—reduction to a β-hydroxyacyl group, dehydration to a trans-α,β-enoyl group, and a second reduction to a saturated acyl group—all while attached to the ACP. This completes one elongation cycle, adding two carbons to the chain.
-
Chain Elongation: The elongated acyl chain is transferred to the condensing enzyme (CE) domain, and the ACP domain is recharged with another malonyl group, initiating the next cycle.
-
Termination: After the requisite number of cycles, the newly synthesized fatty acid is cleaved from the ACP by the thioesterase (TE) domain of the FAS.
Figure 2. Biosynthesis of this compound via FAS Pathway.
Quantitative Data
Table 1: Generalized Kinetic Parameters for Fatty Acid Synthase with Different Substrates
| Enzyme/Domain | Substrate(s) | Parameter | Value | Organism/System | Reference |
| Metazoan FAS | Acetyl-CoA, Malonyl-CoA | kcat | ~1.7 s⁻¹ | Chicken Liver | [1] |
| Metazoan FAS | Isobutyryl-CoA, Malonyl-CoA | Specific Activity | Lower than with acetyl-CoA | General | [2] |
| Ketoacyl Synthase (KS) | Acyl-ACPs, Malonyl-ACP | Specific Activity | Varies with acyl chain length | Metazoan | [1] |
| Ketoacyl Synthase (KS) | Acyl-ACPs, Methylmalonyl-ACP | Specific Activity | Lower than with malonyl-ACP | Metazoan | [1] |
Note: The data presented are for general fatty acid synthesis and branched-chain fatty acid synthesis. Specific values for the synthesis of this compound are not available and would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro synthesis and analysis of this compound.
In Vitro Fatty Acid Synthesis Assay with a Branched-Chain Primer
This protocol is adapted from methods for assaying fatty acid synthase activity and can be modified to use isobutyryl-CoA as a primer.[3][4]
Objective: To synthesize isotridecanoic acid in vitro using purified fatty acid synthase, isobutyryl-CoA as a primer, and radiolabeled malonyl-CoA.
Materials:
-
Purified fatty acid synthase (FAS)
-
Isobutyryl-CoA
-
[1-¹⁴C]Malonyl-CoA or [2-¹⁴C]Malonyl-CoA
-
NADPH
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Bovine serum albumin (BSA)
-
Reaction termination solution (e.g., strong acid or base)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction might contain:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
0.1 mg/mL BSA
-
250 µM NADPH
-
50 µM Isobutyryl-CoA
-
50 µM [¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)
-
Purified FAS (e.g., 10 µg)
-
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C for 2 minutes. Initiate the reaction by adding the purified FAS.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 50 µL of 6 M HCl.
-
Extraction of Fatty Acids:
-
Add 500 µL of a 2:1 (v/v) chloroform (B151607):methanol mixture and vortex thoroughly.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Wash the aqueous phase with another 250 µL of chloroform and combine the organic phases.
-
-
Quantification:
-
Evaporate the solvent from the combined organic phases under a stream of nitrogen.
-
Resuspend the dried fatty acids in a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the radiolabeled substrate.
Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.[5][6][7]
Objective: To identify and quantify the fatty acid products from the in vitro synthesis reaction.
Materials:
-
Dried fatty acid sample from the in vitro assay
-
Methanolic HCl (e.g., 3 N) or BF₃-methanol
-
Hexane (B92381) or Iso-octane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol or cyanopropyl stationary phase)
Procedure:
-
Derivatization to FAMEs:
-
To the dried fatty acid sample, add 1 mL of methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex thoroughly and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to a GC vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the FAMEs.
-
The mass spectrometer can be operated in scan mode to identify the products or in selected ion monitoring (SIM) mode for targeted quantification.
-
Identify isotridecanoic acid methyl ester by its retention time and mass spectrum, comparing it to a known standard if available.
-
Logical Relationships and Signaling Pathways
The biosynthesis of this compound is primarily regulated by the availability of its precursors: isobutyryl-CoA and malonyl-CoA. The cellular energy state and hormonal signals also play a crucial role in regulating fatty acid synthesis in general.
Figure 3. Regulatory Influences on this compound Synthesis.
Conclusion
The biosynthesis of this compound follows the general pathway of iso-branched-chain fatty acid synthesis, initiated by the valine-derived primer isobutyryl-CoA and elongated by the fatty acid synthase complex. While this guide provides a comprehensive overview based on current knowledge, further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the synthesis of this particular odd-chain iso-fatty acid. The experimental protocols provided herein offer a framework for such investigations, which could have implications for understanding lipid metabolism in various physiological and pathological contexts, as well as for the development of novel therapeutics targeting fatty acid synthesis.
References
- 1. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isotridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanoyl-CoA, a 13-carbon branched-chain acyl-CoA thioester, is an intermediate in the metabolism of iso-branched-chain fatty acids. While specific research on this compound is limited, its metabolic fate can be largely inferred from the well-established principles of fatty acid oxidation. This technical guide consolidates the current understanding of branched-chain fatty acid metabolism and extrapolates the likely pathway for this compound degradation. It details the probable enzymatic steps, subcellular localization of these processes, and potential end products. Furthermore, this guide provides an overview of experimental protocols for the analysis of branched-chain fatty acids and acyl-CoAs, alongside illustrative data tables and pathway diagrams to facilitate further research in this area.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches on the carbon chain. They are obtained from dietary sources, particularly ruminant meat and dairy products, and are also synthesized by gut microbiota.[1][2] The metabolism of BCFAs differs from that of their straight-chain counterparts due to the steric hindrance posed by the methyl groups. This compound, with its characteristic iso-branch at the penultimate carbon (11-methyldodecanoyl-CoA), is a medium-chain fatty acyl-CoA that undergoes catabolism through the β-oxidation pathway.[3] Understanding the metabolism of this compound is crucial for elucidating the broader landscape of lipid metabolism and its implications in health and disease.
Metabolic Pathway of this compound
The metabolism of this compound is presumed to follow the general pathway of iso-branched-chain fatty acid oxidation, which primarily occurs in the mitochondria and to some extent in peroxisomes.[4][5] The process involves a series of enzymatic reactions collectively known as β-oxidation.
Activation of Isotridecanoic Acid
Prior to entering the β-oxidation spiral, the free fatty acid, isotridecanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[6]
-
Reaction: Isotridecanoic acid + CoA + ATP → this compound + AMP + PPi
Mitochondrial β-Oxidation of this compound
Once formed, this compound is transported into the mitochondrial matrix where it undergoes sequential rounds of β-oxidation. Each cycle consists of four enzymatic steps, resulting in the shortening of the acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.
The β-oxidation of the 13-carbon this compound is expected to proceed through four cycles. The final cycle will yield a molecule of isobutyryl-CoA and a molecule of propionyl-CoA.
-
Cycle 1: this compound (C13-iso) → Acetyl-CoA + Isoundecanoyl-CoA (C11-iso)
-
Cycle 2: Isoundecanoyl-CoA (C11-iso) → Acetyl-CoA + Isononanoyl-CoA (C9-iso)
-
Cycle 3: Isononanoyl-CoA (C9-iso) → Acetyl-CoA + Isoheptanoyl-CoA (C7-iso)
-
Cycle 4: Isoheptanoyl-CoA (C7-iso) → Propionyl-CoA + Isobutyryl-CoA (C4-iso)
The end products, acetyl-CoA, propionyl-CoA, and isobutyryl-CoA, then enter central metabolic pathways:
-
Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, generating ATP.
-
Propionyl-CoA: Is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate.
-
Isobutyryl-CoA: Is an intermediate in the catabolism of the amino acid valine and is further metabolized to propionyl-CoA, which then enters the TCA cycle as succinyl-CoA.
References
- 1. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0112243) [hmdb.ca]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Fatty acid degradation - Wikipedia [en.wikipedia.org]
Isotridecanoyl-CoA: A Technical Guide to its Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that has been identified as a component in cellular metabolism, particularly in the biosynthesis of cardiolipins.[1] Despite its confirmed existence, detailed information regarding its specific discovery, initial characterization, and precise biological roles remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of this compound, drawing upon existing knowledge of branched-chain fatty acids and acyl-CoA metabolism. It outlines putative metabolic pathways, potential biological functions, and detailed experimental protocols for its synthesis, quantification, and characterization to facilitate further research into this intriguing molecule.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of cellular processes, including fatty acid metabolism, energy production, and the regulation of gene expression.[2] They are the activated forms of fatty acids, primed for enzymatic reactions. While straight-chain acyl-CoAs have been extensively studied, the roles of branched-chain fatty acyl-CoAs (BCFA-CoAs) are less well-defined but are gaining recognition for their unique biological activities. This compound, a C13:0 iso-branched-chain fatty acyl-CoA, falls into this latter category. Its structure, featuring a methyl branch on the antepenultimate carbon, confers distinct physicochemical properties that likely influence its metabolic fate and biological functions.
This guide will summarize the current, albeit limited, knowledge on this compound and provide a framework for its further investigation.
Physicochemical Properties and Putative Biological Roles
While specific experimental data for this compound is scarce, its properties can be inferred from the general characteristics of branched-chain fatty acids and medium-chain fatty acyl-CoAs.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C34H60N7O17P3S | Based on the structure of Coenzyme A and isotridecanoic acid.[1] |
| Average Molecular Weight | 963.87 g/mol | Calculated from the molecular formula.[1] |
| Physical State | Predicted to be a solid at room temperature. | Similar to other long-chain acyl-CoAs. |
| Solubility | Expected to be soluble in aqueous buffers and polar organic solvents. | The Coenzyme A moiety imparts significant polarity. |
| Melting Point | Lower than its straight-chain counterpart, tridecanoyl-CoA. | Methyl branching disrupts crystal packing, lowering the melting point.[3] |
Known and Postulated Biological Roles
-
Cardiolipin (B10847521) Biosynthesis: The Human Metabolome Database (HMDB) lists this compound as a participant in the biosynthesis of specific cardiolipin species, such as CL(a-13:0/i-13:0/18:2(9Z,11Z)/18:2(9Z,11Z)).[1] Cardiolipins are critical phospholipids (B1166683) of the inner mitochondrial membrane, essential for mitochondrial structure and function, including the organization of the electron transport chain.[4][5][6] The incorporation of branched-chain fatty acids like isotridecanoic acid may modulate the fluidity and stability of the mitochondrial membrane.
-
PPARα Ligand Activity (Postulated): Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[7][8] While direct binding data for this compound is unavailable, it is plausible that it could act as a PPARα ligand, thereby influencing the expression of genes involved in fatty acid oxidation.
Metabolic Pathways
The metabolic pathways involving this compound are not fully elucidated. However, based on general acyl-CoA metabolism, a putative pathway can be proposed.
Anabolism: Synthesis of this compound
This compound is likely synthesized from its corresponding free fatty acid, isotridecanoic acid, by an acyl-CoA synthetase (ACS) enzyme. This reaction requires ATP and Coenzyme A.
Figure 1: Proposed anabolic pathway for this compound synthesis.
Catabolism: Putative Degradation Pathway
The catabolism of branched-chain fatty acyl-CoAs typically proceeds via β-oxidation, with modifications to handle the methyl branch. For an iso-branched acid, the final oxidation step yields isobutyryl-CoA, which can then enter other metabolic pathways.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0112243) [hmdb.ca]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the cardiolipin biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Cardiolipin Leads to Perturbation of Acetyl-CoA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of Isotridecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA, a C13 methyl-branched fatty acyl-CoA, occupies a unique position in lipid metabolism. Unlike its straight-chain counterparts, its branched structure necessitates specialized enzymatic machinery for its breakdown. This technical guide provides a comprehensive overview of the enzymes and metabolic pathways responsible for the catabolism of this compound. It is designed to serve as a core resource for researchers investigating branched-chain fatty acid metabolism, its implications in metabolic diseases, and its potential as a target for therapeutic intervention.
This document details the enzymatic reactions, summarizes available quantitative data, provides in-depth experimental protocols for key assays, and visualizes the metabolic pathways involved.
Metabolic Pathways of this compound
The metabolism of this compound, an 11-methyldodecanoyl-CoA, primarily occurs within the peroxisome through a combination of alpha- and beta-oxidation. The methyl group at the β-position (carbon 3) in the initial molecule prevents its direct entry into the standard beta-oxidation spiral. Therefore, it first undergoes a round of alpha-oxidation to remove a single carbon and resolve the methyl branch, followed by subsequent rounds of beta-oxidation.
Peroxisomal Alpha-Oxidation
The initial step in the degradation of this compound is the alpha-oxidation pathway, a process that shortens the fatty acid chain by one carbon atom from the carboxyl end.[1][2][3] This pathway is essential for the metabolism of 3-methyl-branched fatty acids.[4]
The key enzymatic steps are:
-
Hydroxylation: Phytanoyl-CoA dioxygenase (PHYH), also known as phytanoyl-CoA hydroxylase, catalyzes the hydroxylation of the alpha-carbon (C2) of the acyl-CoA. This reaction requires Fe(2+) and 2-oxoglutarate as co-substrates.[4][5]
-
Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and an aldehyde that is one carbon shorter.[6]
-
Oxidation: The aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase.
-
Activation: The resulting fatty acid is then activated to its CoA ester, which can now enter the beta-oxidation pathway.
Peroxisomal Beta-Oxidation
Following alpha-oxidation, the resulting 10-methylundecanoyl-CoA, which is analogous to pristanoyl-CoA, undergoes peroxisomal beta-oxidation. This pathway involves a series of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA or, in the case of methyl branches, propionyl-CoA.[7][8][9]
The key enzymes in the beta-oxidation of branched-chain acyl-CoAs are:
-
Oxidation: Branched-chain acyl-CoA oxidase (ACOX2 and/or ACOX3) catalyzes the first step, introducing a double bond.[10][11][12][13][14]
-
Hydration and Dehydrogenation: These next two steps are catalyzed by a multifunctional enzyme.
-
Thiolysis: The final step involves the cleavage of the beta-ketoacyl-CoA by a thiolase, releasing acetyl-CoA or propionyl-CoA.
Enzymes Metabolizing this compound and its Derivatives
The metabolism of this compound relies on a series of peroxisomal enzymes with specificity for branched-chain fatty acyl-CoAs.
Phytanoyl-CoA Dioxygenase (PHYH)
-
Function: Catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[4][5] It exhibits activity towards a variety of mono-branched 3-methylacyl-CoA esters with a chain length of at least seven carbons.[4]
-
Substrate Specificity: While direct kinetic data for this compound is not available, PHYH is active on 3-methylhexadecanoyl-CoA, a longer-chain analogue. It does not act on 2-methyl or 4-methyl branched acyl-CoAs.[5][15]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)
-
Function: A thiamine pyrophosphate (TPP)-dependent enzyme that cleaves 2-hydroxy-3-methylacyl-CoAs.[6]
-
Substrate Specificity: The enzyme's activity is dependent on the 2-hydroxy group, not the 3-methyl group.[4] This suggests it would be active on the product of PHYH action on this compound.
Branched-Chain Acyl-CoA Oxidase (ACOX2 and ACOX3)
-
Function: These enzymes catalyze the first, rate-limiting step of peroxisomal beta-oxidation of branched-chain fatty acids.[10][11]
-
Substrate Specificity: Both ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids.[10] ACOX2 is capable of oxidizing short as well as long-chain 2-methyl branched fatty acids.[11][12]
Quantitative Data
Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively documented. The following tables summarize available data for closely related substrates, providing an estimate of the enzymatic efficiencies.
Table 1: Kinetic Parameters of Phytanoyl-CoA Dioxygenase (Human, recombinant)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Phytanoyl-CoA | 29.5 | Not Reported | [16] |
| 3-Methylhexadecanoyl-CoA | 40.8 | Not Reported | [16] |
Table 2: Apparent Km of 2-Hydroxyphytanoyl-CoA Lyase (Rat liver, partially purified)
| Substrate | Apparent Km (µM) | Reference |
| 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | [17] |
Note: Data for ACOX2/3 with relevant branched-chain substrates are limited in the public domain.
Signaling Pathways
Branched-chain fatty acids and their metabolites are known to act as signaling molecules, primarily through the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).
PPARα Activation
PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.[18] Certain branched-chain fatty acids have been shown to be potent activators of PPARα.[4] While direct evidence for this compound is limited, it is plausible that it or its metabolites can activate PPARα, thereby stimulating its own degradation pathway.
PGC-1α Regulation
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism.[19][20][21][22][23] PGC-1α expression can be influenced by fatty acids and can, in turn, regulate the expression of genes involved in branched-chain amino acid and fatty acid catabolism.[12][24] The interplay between this compound metabolism and PGC-1α signaling warrants further investigation.
Experimental Protocols
The following protocols are adapted from established methods and can be optimized for the study of this compound metabolism.
Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity
Objective: To measure the hydroxylation of this compound by PHYH. This protocol is based on the measurement of 2-oxoglutarate conversion.
Materials:
-
Recombinant human PHYH
-
This compound (substrate)
-
2-Oxoglutarate
-
FeSO4
-
Ascorbate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, FeSO4, ascorbate, 2-oxoglutarate, and this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PHYH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by HPLC to quantify the amount of succinate produced from 2-oxoglutarate, which is stoichiometric to the amount of hydroxylated product formed.[25]
Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
Objective: To measure the cleavage of 2-hydroxy-isotridecanoyl-CoA by HACL1. This protocol is based on the detection of the aldehyde product.[16]
Materials:
-
Purified or partially purified HACL1
-
2-Hydroxy-isotridecanoyl-CoA (substrate, to be synthesized)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride)
-
GC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, TPP, and MgCl2.
-
Enzyme and Substrate Addition: Add the HACL1 enzyme preparation and the 2-hydroxy-isotridecanoyl-CoA substrate.
-
Incubation: Incubate at 37°C for a specified time.
-
Extraction: Stop the reaction and extract the lipid-soluble products (including the aldehyde) with an organic solvent (e.g., hexane).
-
Derivatization: Derivatize the aldehyde to a more volatile compound suitable for GC-MS analysis.
-
Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the resulting 10-methylundecanal.[26]
Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity
Objective: To measure the oxidation of 10-methylundecanoyl-CoA (the product of alpha-oxidation) by ACOX2/3. This is a spectrophotometric assay based on the production of H2O2.[18][27]
Materials:
-
Peroxisomal fraction or purified ACOX2/3
-
10-methylundecanoyl-CoA (substrate)
-
Reaction Buffer (e.g., 50 mM MES, pH 8.0)
-
Phenol
-
Horseradish peroxidase (HRP)
-
Spectrophotometer
Procedure:
-
Reaction Cocktail: Prepare a reaction cocktail containing the reaction buffer, 4-aminoantipyrine, phenol, and HRP.
-
Enzyme and Substrate Addition: In a cuvette, add the enzyme source (peroxisomal fraction or purified ACOX) and the reaction cocktail.
-
Reaction Initiation: Start the reaction by adding the 10-methylundecanoyl-CoA substrate.
-
Measurement: Immediately monitor the increase in absorbance at 500 nm, which corresponds to the formation of a quinoneimine dye resulting from the HRP-catalyzed reaction of H2O2 with 4-aminoantipyrine and phenol.
-
Calculation: The rate of H2O2 production is proportional to the ACOX activity.
Conclusion
The metabolism of this compound is a specialized process occurring within peroxisomes, involving a sequence of alpha- and beta-oxidation reactions. The key enzymes—phytanoyl-CoA dioxygenase, 2-hydroxyphytanoyl-CoA lyase, and branched-chain acyl-CoA oxidases—exhibit substrate specificities that accommodate the methyl-branched structure of this fatty acyl-CoA. While direct quantitative data for this compound is sparse, studies on analogous substrates provide valuable insights into the efficiency of its degradation. Furthermore, the potential for this compound and its metabolites to act as signaling molecules, particularly through the activation of PPARα, highlights a crucial link between branched-chain fatty acid metabolism and the regulation of cellular energy homeostasis. The experimental protocols provided herein offer a framework for researchers to further elucidate the intricacies of this metabolic pathway and its physiological and pathological significance. Continued investigation in this area is essential for a complete understanding of lipid metabolism and for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nepjol.info [nepjol.info]
- 4. uniprot.org [uniprot.org]
- 5. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. WikiGenes - ACOX2 - acyl-CoA oxidase 2, branched chain [wikigenes.org]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of PGC-1α Isoform Expression in Skeletal Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of PGC-1α Isoform Expression in Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | PPARGC1A regulates transcriptional control of mitochondrial biogenesis in early bovine embryos [frontiersin.org]
- 24. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotridecanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that, while not extensively characterized in the scientific literature, holds potential significance in the field of lipidomics. As a C13:0 branched-chain fatty acyl-CoA, its metabolism is intrinsically linked to pathways that handle fatty acids with methyl branches, which prevent direct degradation through the primary β-oxidation pathway. Understanding the metabolic fate and cellular roles of such lipids is crucial for elucidating complex lipid networks and their implications in health and disease.
Branched-chain fatty acids (BCFAs) are found in various dietary sources, including dairy and meat products from ruminant animals, and are also synthesized by the gut microbiota.[1][2] They play roles in maintaining membrane fluidity and have been implicated in various physiological processes, including metabolic regulation and immune modulation.[1][2] The study of specific branched-chain acyl-CoAs like this compound can provide insights into the metabolism of these less common fatty acids and their potential impact on cellular function.
This technical guide provides a comprehensive overview of the presumed metabolic pathway of this compound, detailed experimental protocols for its analysis, and a summary of its potential relevance in lipidomics research.
Metabolic Pathway of this compound: The Alpha-Oxidation Pathway
Due to the likely presence of a methyl group on its carbon chain, particularly at the β-carbon (position 3), this compound is expected to be metabolized via the alpha-oxidation pathway.[3][4] This pathway is essential for the degradation of branched-chain fatty acids that cannot be processed by β-oxidation. The primary example of this is the metabolism of phytanic acid, a 3-methyl-branched fatty acid.[3][5] Alpha-oxidation occurs within the peroxisomes.[6][7]
The key enzymatic steps involved in the alpha-oxidation of a branched-chain fatty acid like isotridecanoic acid, once activated to this compound, are as follows:
-
Hydroxylation: The first committed step is the hydroxylation of the α-carbon of the acyl-CoA. This reaction is catalyzed by phytanoyl-CoA dioxygenase (PHYH), an Fe(II) and 2-oxoglutarate-dependent enzyme.[8][9] While its primary substrate is phytanoyl-CoA, PHYH has been shown to have broader substrate specificity, acting on various 3-methylacyl-CoA esters and even straight-chain acyl-CoAs.[10] This makes it the likely enzyme to initiate the degradation of this compound. The product of this reaction is 2-hydroxythis compound.
-
Cleavage: The 2-hydroxyacyl-CoA intermediate is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[11][12][13] This enzyme breaks the bond between the first and second carbon atoms, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde with one less carbon atom (in this case, dodecanal).[12][13]
-
Dehydrogenation: The resulting aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase . This step yields a fatty acid with one carbon less than the original molecule (dodecanoic acid).
-
Further Metabolism: The shortened fatty acid can then be activated to its corresponding acyl-CoA (dodecanoyl-CoA) and may proceed through the standard β-oxidation pathway if no further branches impede the process. The formyl-CoA is typically converted to formate (B1220265) and then to carbon dioxide.[12]
Signaling Pathway Diagram
Quantitative Data
As of the current literature, there is a notable absence of quantitative data specifically for this compound in biological matrices. This is likely due to its low abundance and the technical challenges associated with the analysis of branched-chain acyl-CoAs. The table below is a template for how such data could be presented once it becomes available through targeted lipidomics studies.
| Biological Matrix | Condition | Concentration (pmol/mg protein) | Method of Detection | Reference |
| Mouse Liver | Wild-Type | Not Reported | LC-MS/MS | - |
| Human Plasma | Healthy Control | Not Reported | LC-MS/MS | - |
| Cultured Cells (e.g., Hepatocytes) | Standard Culture | Not Reported | LC-MS/MS | - |
Experimental Protocols
The analysis of short- and medium-chain acyl-CoAs like this compound requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most robust and widely used technique.[14]
Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs from Tissues or Cells
This protocol is a composite of established methods for acyl-CoA extraction.[15][16]
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) in water[15]
-
Internal standards (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% TCA or 5% SSA. Add internal standards at this stage.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
Experimental Workflow Diagram
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of acyl-CoA extracts.[15][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for untargeted analysis.
-
MRM Transitions: For this compound, the precursor ion would be its [M+H]+ mass. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (m/z 507.1).[16] Therefore, a key transition to monitor would be from the precursor ion to the fragment representing the acyl group attached to the remaining part of the CoA molecule. The exact masses will depend on the specific isomeric structure of the isotridecanoyl group.
Conclusion and Future Directions
This compound represents a relatively unexplored area within the field of lipidomics. Based on our understanding of branched-chain fatty acid metabolism, it is likely catabolized via the peroxisomal alpha-oxidation pathway. The development of targeted and sensitive analytical methods, such as the LC-MS/MS protocols outlined in this guide, is essential for the detection and quantification of this and other low-abundant acyl-CoAs in biological systems.
Future research should focus on:
-
Elucidating the precise isomeric structure(s) of naturally occurring isotridecanoic acid.
-
Developing and validating robust analytical methods for the absolute quantification of this compound.
-
Investigating the dietary and microbial origins of isotridecanoic acid.
-
Exploring the physiological and pathological roles of this compound and its metabolic pathway in various cellular processes and diseases.
By addressing these questions, the scientific community can gain a more complete understanding of the complex and dynamic world of lipid metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 2. lipotype.com [lipotype.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. biochemden.com [biochemden.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 9. EC 1.14.11.18 [iubmb.qmul.ac.uk]
- 10. uniprot.org [uniprot.org]
- 11. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 12. portlandpress.com [portlandpress.com]
- 13. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Biological Effects of Isotridecanoyl-CoA Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative whose metabolic fate and potential pathological implications are not extensively characterized. However, by drawing parallels with the well-documented consequences of other branched-chain fatty acid accumulation, as seen in disorders like Refsum disease, we can predict the biological effects of its accumulation. This guide synthesizes current knowledge on branched-chain fatty acid metabolism and toxicity to provide a predictive framework for understanding the pathophysiology of this compound accumulation. We will explore its likely metabolic pathways, the cellular and systemic consequences of its buildup, and propose experimental approaches for its study.
Introduction to this compound and Branched-Chain Fatty Acid Metabolism
This compound is the activated form of isotridecanoic acid, a 13-carbon branched-chain fatty acid. In normal metabolism, fatty acids are activated to their CoA esters to facilitate their entry into various metabolic pathways, including β-oxidation for energy production and incorporation into complex lipids. Due to its branched structure, this compound is predicted to undergo a specialized catabolic process within peroxisomes, similar to other branched-chain fatty acids.
The metabolism of branched-chain fatty acids typically involves a combination of α-oxidation and β-oxidation. α-oxidation is necessary to remove the methyl group at the α-carbon, which would otherwise sterically hinder the enzymes of β-oxidation. Following α-oxidation, the resulting straight-chain acyl-CoA can proceed through conventional peroxisomal and mitochondrial β-oxidation.
A defect in the enzymes responsible for branched-chain fatty acid oxidation can lead to the accumulation of their corresponding acyl-CoA esters. This accumulation is the primary driver of the pathology observed in related genetic disorders.
Predicted Metabolic Pathway of this compound
Based on the metabolism of other branched-chain fatty acids, the predicted metabolic pathway for this compound would primarily occur in the peroxisomes.
Predicted Biological Effects of this compound Accumulation
The accumulation of this compound, likely due to a genetic defect in its metabolic pathway, is predicted to have pleiotropic cytotoxic effects, analogous to the pathophysiology of Refsum disease, which is caused by the accumulation of phytanic acid.
Cellular Toxicity
-
Mitochondrial Dysfunction: Accumulated acyl-CoAs can interfere with mitochondrial function. This includes the inhibition of the adenine (B156593) nucleotide translocator, which is crucial for ATP transport, and the uncoupling of oxidative phosphorylation, leading to reduced energy production and increased generation of reactive oxygen species (ROS).
-
Disruption of Calcium Homeostasis: Elevated levels of branched-chain fatty acids have been shown to cause deregulation of intracellular calcium signaling. This can trigger downstream apoptotic pathways and contribute to cellular damage.
-
Alteration of Membrane Fluidity and Function: The incorporation of branched-chain fatty acids into cellular membranes can alter their physical properties, including fluidity. This can impair the function of membrane-bound proteins such as receptors and ion channels.
-
Induction of Oxidative Stress: Mitochondrial dysfunction and the direct action of accumulated acyl-CoAs can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.
-
ER Stress and Apoptosis: The disruption of cellular homeostasis by acyl-CoA accumulation can trigger the unfolded protein response in the endoplasmic reticulum (ER), leading to ER stress and ultimately apoptosis.
Systemic Effects
Drawing parallels from disorders of branched-chain fatty acid metabolism, systemic accumulation of this compound could manifest in a variety of clinical presentations affecting multiple organ systems.
| Organ System | Predicted Clinical Manifestations |
| Nervous System | Peripheral neuropathy, cerebellar ataxia, sensorineural hearing loss, and visual disturbances due to the particular vulnerability of neural tissues to metabolic insults. |
| Cardiac System | Cardiomyopathy and arrhythmias resulting from impaired energy metabolism and direct cardiotoxicity. |
| Hepatic System | Hepatomegaly and liver dysfunction due to the central role of the liver in fatty acid metabolism. |
| Skeletal Muscle | Myopathy and rhabdomyolysis, particularly during periods of metabolic stress, due to impaired fatty acid oxidation in muscle tissue. |
Experimental Protocols
Investigating the predicted biological effects of this compound accumulation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells or flash-frozen tissue
-
Ice-cold PBS
-
100 mM KH2PO4 buffer (pH 4.9)
-
Saturated ammonium (B1175870) sulfate (B86663)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and scrape into a collection tube.
-
For tissue, pulverize the flash-frozen sample under liquid nitrogen.
-
-
Extraction:
-
Homogenize the sample in 2 ml of 100 mM KH2PO4 buffer containing the internal standard.
-
Add 2.0 ml of isopropanol and re-homogenize.
-
Add 0.25 ml of saturated ammonium sulfate and 4.0 ml of acetonitrile.
-
Vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Dilute the upper phase with 10 ml of 100 mM KH2PO4 (pH 4.9).
-
-
LC-MS/MS Analysis:
-
Inject the diluted sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 75 mM KH2PO4) and an organic solvent (e.g., acetonitrile with 600 mM acetic acid).
-
Monitor the eluent at 260 nm for acyl-CoA detection.
-
Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically quantify this compound and other acyl-CoA species based on their precursor and product ion masses.
-
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of isotridecanoic acid on a relevant cell line (e.g., hepatocytes, neurons, or cardiomyocytes).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Isotridecanoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of isotridecanoic acid (complexed to bovine serum albumin to aid solubility).
-
Treat the cells with a range of concentrations of isotridecanoic acid for 24-48 hours. Include a vehicle control.
-
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cells are non-viable).
-
Conclusion
While direct experimental data on the biological effects of this compound accumulation is currently lacking, a strong predictive framework can be established based on our understanding of branched-chain fatty acid metabolism and its associated disorders. The accumulation of this compound is anticipated to induce cellular toxicity through mitochondrial dysfunction, disruption of calcium homeostasis, altered membrane properties, and induction of oxidative and ER stress. Systemically, this could lead to a multi-organ pathology affecting the nervous, cardiac, hepatic, and muscular systems. The experimental protocols outlined in this guide provide a starting point for researchers to investigate these predicted effects and elucidate the specific role of this compound in health and disease. Further research in this area is crucial for the development of potential diagnostic markers and therapeutic strategies for individuals who may harbor defects in the metabolism of this branched-chain fatty acid.
Methodological & Application
Application Note: Quantification of Isotridecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid and branched-chain amino acid metabolism. Dysregulation of branched-chain fatty acid metabolism has been linked to various metabolic disorders, including insulin (B600854) resistance and inflammation. Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: A flowchart illustrating the major steps in the quantification of this compound.
Metabolic Pathway Context
This compound is formed from the catabolism of branched-chain amino acids (BCAAs) and is involved in fatty acid metabolism. The diagram below shows a simplified metabolic pathway.
Caption: A diagram showing the metabolic origin and fate of this compound.
Experimental Protocols
Materials and Reagents
-
Biological matrix (e.g., liver tissue, cultured cells)
-
This compound standard (analytical grade)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
-
LC-MS grade water, acetonitrile, methanol
-
Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)
-
Phosphate buffered saline (PBS), ice-cold
Sample Preparation
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Homogenization:
-
For tissues: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% (w/v) SSA solution.
-
For cultured cells: Wash cell pellets (e.g., 1-5 million cells) with ice-cold PBS, then resuspend in 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard.
-
-
Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.
-
Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 964.3 | 457.3 | 100 | 45 |
| Internal Standard (C17:0-CoA) | 1006.4 | 499.4 | 100 | 45 |
Note: The precursor ion for this compound is calculated based on its monoisotopic molecular weight of 963.2979 Da ([M+H]⁺). The primary product ion corresponds to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of this compound standard into the same matrix as the samples (e.g., blank tissue homogenate).
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | Representative Value |
| 5 | Representative Value |
| 10 | Representative Value |
| 50 | Representative Value |
| 100 | Representative Value |
| 500 | Representative Value |
Quantitative Data Summary
The following table provides a template for summarizing the quantitative results from biological samples. The values presented are hypothetical and for illustrative purposes.
| Sample ID | Sample Type | This compound Concentration (pmol/mg protein) | % RSD (n=3) |
| Control 1 | Liver Tissue | 15.2 | 4.5 |
| Control 2 | Liver Tissue | 18.5 | 3.8 |
| Treated 1 | Liver Tissue | 35.8 | 5.1 |
| Treated 2 | Liver Tissue | 41.2 | 4.2 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol includes detailed steps for sample preparation, liquid chromatography, and mass spectrometry, along with templates for data presentation. This method can be a valuable tool for researchers investigating the role of branched-chain fatty acid metabolism in health and disease.
References
Application Note: Extraction and Quantification of Isotridecanoyl-CoA from Mammalian Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the catabolism of branched-chain amino acids. They also serve as donors for post-translational modifications of proteins. The accurate quantification of specific acyl-CoA species like this compound in mammalian tissues is essential for understanding metabolic regulation, identifying biomarkers, and studying the mechanism of action of therapeutic drugs.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from mammalian tissue samples using a combination of solvent extraction, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Overview
The overall workflow for the extraction and analysis of this compound is depicted below. The process begins with the rapid homogenization of frozen tissue to quench metabolic activity, followed by a robust extraction and purification procedure to isolate the acyl-CoAs. The final quantification is achieved by a highly sensitive LC-MS/MS method.
Application Note: High-Resolution Chromatographic Separation of Isotridecanoyl-CoA Isomers by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotridecanoyl-CoA, a C13:0 branched-chain fatty acyl-coenzyme A ester, plays a role in lipid metabolism. The structural isomers of this compound, differing in the position of the methyl branch on the acyl chain, can exhibit distinct biological activities and metabolic fates. Therefore, the ability to chromatographically separate and accurately quantify these isomers is crucial for understanding their specific roles in metabolic pathways and for the development of targeted therapeutics. This application note details a robust Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation of this compound isomers.
Experimental Protocols
This section outlines the detailed methodology for the chromatographic separation of this compound isomers.
1. Sample Preparation
Biological samples (e.g., cell lysates, tissue homogenates) are prepared by a liquid-liquid extraction method to isolate the acyl-CoA species.
-
Materials:
-
Methanol (ice-cold)
-
Acetonitrile (ice-cold)
-
Water (ice-cold)
-
Internal Standard (e.g., C17:0-CoA)
-
Centrifuge capable of 4°C operation
-
-
Protocol:
-
Homogenize the sample in a 2:1:1 mixture of ice-cold methanol, acetonitrile, and water.
-
Add an internal standard to the extraction mixture for quantification.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoA esters.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Method
The separation of this compound isomers is achieved using a reversed-phase UPLC system coupled to a high-resolution tandem mass spectrometer.
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Column: Waters ACQUITY UPLC C18 BEH column (2.1 x 100 mm, 1.7 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: High
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z for this compound
-
Product Ion (Q3): A common fragment ion for acyl-CoAs (e.g., m/z corresponding to the CoA moiety)
-
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the separation of two this compound isomers, demonstrating the effectiveness of the described UPLC-MS/MS method.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| This compound Isomer 1 | 12.35 | 1.87 x 10^6 | 1.8 |
| This compound Isomer 2 | 12.82 | 9.45 x 10^5 | - |
| C17:0-CoA (Internal Standard) | 14.11 | 2.15 x 10^6 | - |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the separation and quantification of this compound isomers.
Signaling Pathway Diagram
Caption: Hypothetical metabolic pathways of this compound isomers.
Application Note: Identification of Isotridecanoyl-CoA using Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of isotridecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a branched-chain acyl-CoA, is an important intermediate in branched-chain fatty acid metabolism. Understanding its fragmentation pattern is crucial for its accurate identification and quantification in complex biological matrices. This document outlines the theoretical basis for the fragmentation of acyl-CoAs, a detailed experimental protocol, and data presentation guidelines to facilitate research in areas such as metabolic disorders and drug development.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of lipids.[1] this compound is a specific methyl-branched medium-chain fatty acyl-CoA.[2] The analysis of branched-chain acyl-CoAs is of growing interest due to their roles in various physiological and pathological states. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the sensitive and specific quantification of acyl-CoAs.[1][3]
Acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion mode tandem mass spectrometry, which simplifies their identification.[4][5] This pattern is characterized by two major fragmentation pathways originating from the Coenzyme A moiety.[4] Understanding this fragmentation is key to developing robust analytical methods for specific acyl-CoAs like this compound.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of acyl-CoAs in positive mode MS/MS is dominated by cleavages within the Coenzyme A portion of the molecule.[4] There are two main diagnostic fragment ions consistently observed:
-
A neutral loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. The remaining ion is specific to the acyl chain.[3][6][7]
-
A product ion at m/z 428.0365: This fragment corresponds to the adenosine (B11128) 3',5'-diphosphate moiety.[8]
Based on the chemical formula of this compound (C34H60N7O17P3S), its monoisotopic molecular weight is 963.2979 g/mol .[1] Therefore, the expected mass-to-charge ratio (m/z) for the singly protonated precursor ion [M+H]+ is 964.3052.
Applying the known fragmentation patterns, the major product ions for this compound can be predicted:
-
Product Ion 1 (Acyl-Specific): [M+H - 507.0]+ = 964.3052 - 507.0 = 457.3052
-
Product Ion 2 (CoA-Specific): 428.0365
These two fragment ions provide a unique signature for the identification of this compound in complex mixtures.
Quantitative Data Summary
The expected m/z values for this compound in a positive ion mode LC-MS/MS experiment are summarized in the table below. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) [M+H - 507.0]+ | Product Ion 2 (m/z) [Adenosine 3',5'-diphosphate]+ |
| This compound | 964.3052 | 457.3052 | 428.0365 |
Experimental Protocol
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Optimization may be required depending on the specific instrumentation and sample matrix.
1. Sample Preparation (from cell culture or tissue)
-
Extraction: Homogenize cell pellets or tissue samples in a cold extraction solution (e.g., 2.5% sulfosalicylic acid).[1]
-
Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Optional Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be employed to purify the acyl-CoAs and remove the deproteinizing agent.[1]
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column is suitable for separating acyl-CoAs.[9][10]
-
Mobile Phase A: Water with a suitable ion-pairing agent or buffer (e.g., 10 mM ammonium (B1175870) hydroxide (B78521) or 100 mM ammonium formate, pH 5.0).[9][11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 20% to 100% B over 15 minutes.[3]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 42°C.[11]
-
Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Method: Set up a multiple reaction monitoring (MRM) method with the transitions specified in the quantitative data table.
-
Collision Energy: Optimize the collision energy for each transition to achieve the highest signal intensity for the product ions.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0112243) [hmdb.ca]
- 2. SMPDB [smpdb.ca]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stearoyl-CoA | C39H70N7O17P3S | CID 94140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Oleoyl-CoA | C39H68N7O17P3S | CID 5497111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of rat short chain acyl-CoA dehydrogenase complexed with acetoacetyl-CoA: comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of isotridecanoyl-CoA for use as a research standard. This compound is a saturated fatty acyl-CoA containing a branched-chain fatty acid, making it a valuable tool for studying lipid metabolism, particularly in pathways involving branched-chain fatty acid oxidation and incorporation into complex lipids.
Introduction
This compound is the activated form of isotridecanoic acid, a 13-carbon branched-chain fatty acid. The activation to its coenzyme A (CoA) thioester is a critical step for its participation in various metabolic pathways.[1][2][3] As a research standard, this compound is essential for the accurate identification and quantification of this metabolite in biological samples using mass spectrometry-based techniques.[4][5][6][7][8] It also serves as a substrate for in vitro studies of enzymes involved in fatty acid metabolism, such as those in beta-oxidation and lipid synthesis.[1][3]
Long-chain acyl-CoAs are key metabolic intermediates and signaling molecules that are substrates for energy production through β-oxidation and for the synthesis of complex lipids like phospholipids (B1166683) and ceramides.[1][3] The synthesis of these molecules is catalyzed by acyl-CoA synthetases (ACSLs).[2][9] Different ACSL isoforms have distinct tissue distributions and subcellular locations, suggesting they channel fatty acids toward specific metabolic fates.[3][10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₄H₆₀N₇O₁₇P₃S | [11] |
| Average Molecular Weight | 963.87 g/mol | [11] |
| Monoisotopic Molecular Weight | 963.297925668 g/mol | [11] |
Table 2: Representative Yields for Acyl-CoA Synthesis
| Synthesis Method | Compound | Reported Yield | Reference |
| Chemo-enzymatic | Various Acyl-CoAs | ≥ 40% | [12] |
| Ethylchloroformate | Cinnamoyl-CoA | 75% | |
| Ethylchloroformate | Octenoyl-CoA | 57% |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride (B1165640) Method
This protocol is adapted from general methods for the synthesis of acyl-CoAs using ethylchloroformate to form a mixed anhydride of the fatty acid, which then reacts with coenzyme A.
Materials:
-
Isotridecanoic acid
-
Ethylchloroformate
-
Triethylamine (TEA)
-
Coenzyme A, free acid (CoA-SH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer
-
HPLC system with a C18 column for purification and analysis
Procedure:
-
Activation of Isotridecanoic Acid:
-
In a clean, dry glass vial, dissolve 10 equivalents of isotridecanoic acid in anhydrous THF.
-
Cool the solution to 4°C in an ice bath.
-
Add 5 equivalents of triethylamine, followed by 5 equivalents of ethylchloroformate.
-
Stir the reaction mixture at 4°C for 45 minutes. This forms the mixed anhydride of isotridecanoic acid.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve 1 equivalent of Coenzyme A in a 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Stir the reaction for 45 minutes at room temperature (22°C).
-
-
Quenching and Lyophilization:
-
Flash freeze the reaction mixture in liquid nitrogen.
-
Lyophilize the frozen mixture overnight to remove the solvent.
-
-
Purification by HPLC:
-
Reconstitute the lyophilized powder in a suitable buffer (e.g., 75 mM potassium phosphate (B84403), pH 4.9).[13]
-
Purify the this compound from the reaction mixture using a reverse-phase HPLC system with a C18 column.[14][15]
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 75 mM potassium phosphate, pH 4.9) and Solvent B (e.g., acetonitrile).[13][15]
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[14]
-
Collect the fractions corresponding to the this compound peak.
-
-
Analysis and Quantification:
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (ACSL) to catalyze the formation of this compound from isotridecanoic acid, ATP, and Coenzyme A.[2][9]
Materials:
-
Isotridecanoic acid
-
Coenzyme A, free acid (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
Tris-HCl buffer
-
Potassium phosphate buffer
-
HPLC system with a C18 column for purification and analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction buffer containing Tris-HCl, MgCl₂, and Triton X-100.
-
Add ATP and Coenzyme A to the reaction buffer.
-
Prepare a solution of isotridecanoic acid complexed with BSA in potassium phosphate buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase to the reaction mixture containing the isotridecanoic acid-BSA complex.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an acidic solution (e.g., acetic acid or formic acid) to denature the enzyme.
-
-
Purification by HPLC:
-
Centrifuge the reaction mixture to pellet the denatured protein.
-
Transfer the supernatant to an HPLC vial.
-
Purify the this compound using the same HPLC method described in Protocol 1.
-
-
Analysis and Quantification:
-
Confirm the product identity and quantify the concentration as described in Protocol 1.
-
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis of this compound.
Caption: Metabolic fate of this compound.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 10. Long-chain acyl-CoA synthetase 1 interacts with key proteins that activate and direct fatty acids into niche hepatic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0112243) [hmdb.ca]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzymatic Assays Using Isotridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA is a methyl-branched, medium-chain fatty acyl-coenzyme A thioester. As an intermediate in lipid metabolism, its processing by cellular enzymes is of significant interest for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. The unique branched structure of this compound suggests that it is primarily metabolized by enzymes specializing in branched-chain acyl-CoAs.
This document provides detailed protocols for in vitro enzymatic assays to characterize the activity of two key enzymes likely to accept this compound as a substrate:
-
Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB): A mitochondrial enzyme crucial for the catabolism of L-isoleucine and other branched-chain acyl-CoAs.[1][2][3]
-
Peroxisomal Acyl-CoA Oxidase (ACOX): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway, which is responsible for shortening very-long-chain and branched-chain fatty acids.[4][5]
These protocols are designed for researchers in academic and industrial settings to screen for enzyme inhibitors, characterize enzyme kinetics, and investigate the metabolic fate of branched-chain fatty acids.
Application Note 1: ACADSB Activity Assay via ETF Fluorescence Reduction
Principle
Mitochondrial acyl-CoA dehydrogenases, including ACADSB, catalyze the α,β-dehydrogenation of their acyl-CoA substrates. This reaction involves the transfer of electrons from the substrate to a flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme, which then transfers the electrons to the Electron Transfer Flavoprotein (ETF).[6][7] The activity of ACADSB can be monitored in real-time by measuring the decrease in the intrinsic fluorescence of ETF as its FAD moiety is reduced.[6][8] This assay is considered the gold standard for measuring ACAD activity and is highly sensitive, allowing for precise kinetic analysis.[7]
Experimental Workflow: ACADSB Assay
Caption: Workflow for the ACADSB ETF fluorescence reduction assay.
Detailed Protocol
A. Materials and Equipment
-
Purified recombinant ACADSB enzyme
-
Purified porcine or recombinant Electron Transfer Flavoprotein (ETF)[7]
-
This compound (substrate, requires synthesis from isotridecanoic acid)[9][10]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Anaerobic cuvette or 96-well microplate compatible with a fluorescence spectrophotometer
-
Fluorescence spectrophotometer/plate reader with temperature control (set to 32°C)[6]
B. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6. Degas thoroughly before use.
-
Oxygen Scavenging System: Prepare a stock solution containing 40 mg/mL Glucose, 400 units/mL Glucose Oxidase, and 1200 units/mL Catalase in Assay Buffer.
-
ETF Stock: Prepare a ~100 µM stock solution of ETF in Assay Buffer. Determine the exact concentration spectrophotometrically using the extinction coefficient for its FAD cofactor.
-
ACADSB Enzyme Stock: Prepare a stock solution of ACADSB in Assay Buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10-50 nM), to be optimized empirically.
-
Substrate Stock: Prepare a 1 mM stock solution of this compound in water.
C. Assay Procedure (96-Well Plate Format) [7][8]
-
To each well, add 180 µL of the Assay Buffer.
-
Add 5 µL of the Oxygen Scavenging System to each well.
-
Add ETF to a final concentration of 1-2 µM.
-
Add ACADSB enzyme to the desired final concentration (e.g., 20 nM).
-
Seal the plate and incubate at 32°C for 10-15 minutes to allow the system to become anaerobic.
-
Establish a baseline fluorescence reading (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding 10-20 µL of this compound substrate to achieve the desired final concentration (e.g., 0.5 - 100 µM). Mix quickly but gently.
-
Immediately begin monitoring the decrease in fluorescence at 495 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Run parallel controls, including a no-substrate control (to measure background fluorescence drift) and a no-enzyme control.
D. Data Analysis
-
Plot fluorescence intensity versus time.
-
Determine the initial rate of the reaction (linear phase) by calculating the slope (ΔFluorescence / ΔTime).
-
Convert the rate from fluorescence units/min to µmol/min/mg using a standard curve of known ETF concentrations or by using the total fluorescence change upon complete reduction of a known amount of ETF.
-
To determine kinetic parameters (Km, Vmax), repeat the assay with varying concentrations of this compound and plot the initial rates against substrate concentration. Fit the data to the Michaelis-Menten equation.
Data Presentation
The table below provides known kinetic parameters for a canonical ACADSB substrate as a benchmark for comparison with experimentally determined values for this compound.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Specific Activity (U/mg) | Reference |
| (S)-2-Methylbutyryl-CoA | Human ACADSB | 2.7 - 12 | ~9700 | Not Reported | [2] |
| This compound | Human ACADSB | User Determined | User Determined | User Determined | N/A |
Application Note 2: Peroxisomal ACOX Activity Assay (Coupled Fluorometric)
Principle
Peroxisomal Acyl-CoA Oxidase (ACOX) catalyzes the first step of β-oxidation in peroxisomes, transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂).[5] This assay measures ACOX activity by coupling the production of H₂O₂ to a second reaction catalyzed by Horseradish Peroxidase (HRP). HRP utilizes the generated H₂O₂ to oxidize a non-fluorescent probe, such as 4-hydroxyphenylacetic acid, into a stable and highly fluorescent product.[11][12] The rate of increase in fluorescence is directly proportional to the ACOX activity. This method is highly sensitive and suitable for high-throughput screening.
Experimental Workflow: ACOX Assay
Caption: Workflow for the ACOX coupled fluorometric assay.
Detailed Protocol
A. Materials and Equipment
-
Purified ACOX enzyme or liver/cell homogenate containing peroxisomes
-
This compound (substrate)
-
Horseradish Peroxidase (HRP)
-
4-hydroxyphenylacetic acid (fluorescent probe)[12]
-
Flavin adenine dinucleotide (FAD)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
96-well black microplate, clear bottom
-
Fluorescence spectrophotometer/plate reader with temperature control (set to 37°C)
B. Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0.
-
HRP Stock: 1 mg/mL solution in Assay Buffer.
-
Probe Stock: 10 mM 4-hydroxyphenylacetic acid in Assay Buffer.
-
FAD Stock: 1 mM FAD in water.
-
Master Mix (per reaction):
-
170 µL Assay Buffer
-
10 µL HRP stock (final conc. ~50 µg/mL)
-
5 µL Probe stock (final conc. 250 µM)
-
5 µL FAD stock (final conc. 25 µM)
-
Appropriate amount of ACOX enzyme or homogenate.
-
-
Substrate Stock: 1 mM stock solution of this compound in water.
-
H₂O₂ Standard Solutions: Prepare serial dilutions of a 30% H₂O₂ stock in water to generate standards from 0 to 100 µM for the standard curve.
C. Assay Procedure
-
Standard Curve: To separate wells, add 190 µL of the Master Mix (without ACOX enzyme) and 10 µL of each H₂O₂ standard. Read endpoint fluorescence (Excitation: 320 nm, Emission: 405 nm).
-
Enzyme Reactions: Add 190 µL of the complete Master Mix (containing ACOX enzyme) to each sample well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of this compound substrate to the desired final concentration (e.g., 1 - 200 µM).
-
Immediately begin kinetic measurement of fluorescence increase (Ex: 320 nm, Em: 405 nm) every 30 seconds for 15-30 minutes.
-
Include a no-substrate control to measure background H₂O₂ generation.
D. Data Analysis
-
Standard Curve: Plot the fluorescence of the H₂O₂ standards against their concentration. The slope of this line is the conversion factor (Fluorescence Units per µmol H₂O₂).
-
Reaction Rate: Determine the initial rate (V₀) from the linear portion of the fluorescence vs. time plot for each reaction (ΔFluorescence / ΔTime).
-
Calculate ACOX Activity: Convert the reaction rate into nmol H₂O₂/min using the standard curve's conversion factor.
-
Activity (U/mg) = (Rate in FU/min) / (Slope of Std Curve in FU/nmol) / (mg of enzyme)
-
-
Determine kinetic parameters by running the assay with a range of substrate concentrations.
Data Presentation
This table can be used to compile kinetic data for ACOX with various branched-chain substrates.
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | Reference |
| 2-Methylpalmitoyl-CoA | Rat Liver ACOX | Not Reported | Higher than Palmitoyl-CoA | [4] |
| Lauroyl-CoA (12:0) | Rat Liver ACOX | Not Reported | ~4.5x higher than Palmitoyl-CoA | [11] |
| This compound | User's ACOX source | User Determined | User Determined | N/A |
Metabolic Context of this compound
This compound, as a branched-chain fatty acyl-CoA, can potentially be metabolized in two key cellular compartments: mitochondria and peroxisomes. The initial dehydrogenation/oxidation step is the commitment step for its entry into the β-oxidation spiral.
Caption: Potential metabolic pathways for this compound.
References
- 1. ACADSB - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of Isotridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) thioester, an important intermediate in fatty acid metabolism. The accurate identification and quantification of such specific acyl-CoA species are crucial for understanding metabolic regulation and dysfunction in various disease states. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides the necessary sensitivity and selectivity for the analysis of these complex and often low-abundance molecules. This application note details a robust protocol for the accurate mass determination of this compound using LC-HRMS, covering sample preparation, chromatographic separation, and mass spectrometric analysis.
Introduction
Acyl-CoAs are central metabolites in numerous cellular processes, including the Krebs cycle, fatty acid β-oxidation, and the biosynthesis of complex lipids. They function as acyl group carriers and are integral to biosynthetic pathways and protein post-translational modifications.[1] The structural diversity of acyl-CoAs, particularly the presence of isomers like branched-chain variants, necessitates highly specific and accurate analytical techniques. High-resolution mass spectrometry is an indispensable tool for determining the precise molecular masses of compounds, enabling confident identification and differentiation from isobaric interferences.[2] This is particularly critical in complex biological matrices where numerous molecular species are present.
This document provides a detailed methodology for the analysis of this compound, a branched C13 acyl-CoA, by LC-HRMS. The protocol is designed to achieve high mass accuracy, crucial for unambiguous identification in metabolomics and drug development research.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is suitable for the extraction of a wide range of acyl-CoAs, including branched-chain species like this compound, from cellular or tissue samples.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water[3]
-
Ice-cold 80% Methanol in water
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Homogenizer
-
Refrigerated Centrifuge (capable of 17,000 x g and 4°C)
-
Vacuum Concentrator
Procedure:
-
Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue. For cultured cells, aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Protein Precipitation: Add 1 mL of ice-cold 10% TCA containing a known concentration of the internal standard to the sample.[3] Homogenize the tissue or scrape the cells in the TCA solution.
-
Incubation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator. The resulting pellet can be stored at -80°C.
-
Reconstitution: Prior to LC-MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an appropriate autosampler vial. Using glass vials is recommended to minimize signal loss of CoA species.[4]
Liquid Chromatography
This method utilizes reversed-phase chromatography for the separation of this compound from other acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
This protocol uses a high-resolution mass spectrometer for the detection and accurate mass measurement of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Full Scan (MS1) Resolution: >70,000
-
Full Scan (MS1) Mass Range: m/z 150-1200
-
MS/MS (dd-MS2) Trigger: Data-dependent acquisition on the most intense ions.
-
Collision Energy (HCD): 25-35 eV
-
MS/MS Resolution: >17,500
Data Presentation
The accurate mass measurement of this compound and its characteristic fragments allows for high-confidence identification. The quantitative data is summarized in the table below.
| Analyte/Fragment | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |
| [this compound+H]⁺ | C₃₄H₆₁N₇O₁₇P₃S⁺ | 964.3057 | User Determined | User Calculated |
| [M+H-507]⁺ Fragment | C₁₃H₂₆O + H⁺ (Acylium ion) | 457.1105 | User Determined | User Calculated |
| [Adenosine 3',5'-diphosphate]⁺ Fragment | C₁₀H₁₄N₅O₁₀P₂⁺ | 428.0365 | User Determined | User Calculated |
Note: The chemical formula for the protonated molecule is C₃₄H₆₁N₇O₁₇P₃S⁺. The monoisotopic molecular weight of the neutral molecule is 963.297925668 Da.[5] The mass accuracy is calculated as: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10^6.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway of Acyl-CoAs
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry, which is crucial for their identification. The primary fragmentation events are the neutral loss of the 5'-phospho-ADP moiety and the formation of a specific fragment ion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0112243) [hmdb.ca]
Application Notes and Protocols for Metabolic Flux Studies Using Isotridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to elucidate the contributions of various substrates to metabolic pathways and to quantify the rates (fluxes) of these pathways. Isotridecanoyl-CoA, a branched-chain fatty acyl-CoA, can serve as a valuable tracer for studying fatty acid oxidation, anaplerosis, and the metabolic fate of propionyl-CoA, a key intermediate in cellular metabolism. The catabolism of this compound, an odd-numbered branched-chain fatty acid, ultimately yields both acetyl-CoA and propionyl-CoA.[1][2] The propionyl-CoA is then carboxylated to methylmalonyl-CoA and subsequently converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, thus contributing to anaplerosis.[1][3][4] This document provides detailed application notes and experimental protocols for the use of isotopically labeled this compound in metabolic flux studies.
Application Notes
Isotopically labeled this compound, for instance, [U-¹³C]-isotridecanoyl-CoA, can be employed to trace the metabolic fate of its carbon backbone through various cellular pathways. This approach is particularly useful for:
-
Quantifying the contribution of branched-chain fatty acid oxidation to the acetyl-CoA and propionyl-CoA pools. By measuring the isotopic enrichment in these downstream metabolites, researchers can determine the relative flux of this compound through β-oxidation.
-
Assessing anaplerotic flux into the TCA cycle. The conversion of propionyl-CoA to succinyl-CoA represents a significant anaplerotic input. Tracing the ¹³C label from this compound into TCA cycle intermediates provides a direct measure of this anaplerotic flux.[4][5]
-
Investigating the pathophysiology of metabolic diseases. In disorders such as propionic acidemia, the metabolism of propionyl-CoA is impaired.[6] Using labeled this compound can help to understand the metabolic rewiring that occurs in these conditions and to evaluate potential therapeutic interventions.
-
Drug development. The protocols described can be adapted to screen for drugs that modulate fatty acid oxidation or anaplerosis. By treating cells or animal models with a compound of interest and tracing the metabolism of labeled this compound, researchers can assess the drug's effect on these pathways.
Key Metabolic Pathways
The metabolism of this compound involves several key pathways that can be interrogated using stable isotope tracing.
Caption: Metabolic fate of this compound.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol describes the use of ¹³C-labeled isotridecanoic acid to trace its metabolism in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-¹³C]-Isotridecanoic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standards for acyl-CoAs (e.g., [¹³C₃]-propionyl-CoA, [¹³C₂]-acetyl-CoA)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C]-isotridecanoic acid complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is recommended.
-
Add the labeled fatty acid-BSA complex to serum-free culture medium to a final concentration of 50-100 µM.
-
-
Isotope Labeling:
-
Aspirate the growth medium from the cells and wash once with warm PBS.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of -80°C 80% methanol/water to each well to quench metabolism.
-
Scrape the cells on dry ice and transfer the cell lysate to a microcentrifuge tube.
-
Add internal standards for acyl-CoAs.
-
Vortex the tubes vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis by LC-MS/MS:
-
Reconstitute the dried metabolite extract in an appropriate volume of 50% methanol/water.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. A detailed LC-MS/MS protocol for acyl-CoA analysis is provided below.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol is adapted for the analysis of short- and medium-chain acyl-CoAs.[3][7][8][9]
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Gradient:
-
Initial: 5.2% B
-
10 min: 21% B
-
15 min: 100% B
-
20 min: 100% B
-
20.1 min: 5.2% B
-
24 min: 5.2% B[3]
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[7][8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. The transition for each acyl-CoA needs to be optimized using authentic standards.
-
Example Transitions:
-
Propionyl-CoA: m/z 824.2 → m/z 317.1
-
[¹³C₃]-Propionyl-CoA: m/z 827.2 → m/z 320.1
-
Acetyl-CoA: m/z 810.2 → m/z 303.1
-
[¹³C₂]-Acetyl-CoA: m/z 812.2 → m/z 305.1
-
Succinyl-CoA: m/z 868.2 → m/z 361.1
-
This compound: m/z 964.5 → m/z 457.3 (Predicted)
-
[U-¹³C]-Isotridecanoyl-CoA: m/z 977.5 → m/z 470.3 (Predicted)
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas for each acyl-CoA and its corresponding isotopologues.
-
Isotopologue Distribution Analysis: Correct the raw peak areas for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: Use the corrected isotopologue distribution data to calculate the fractional contribution of the tracer to the product pools and to model the metabolic fluxes using software such as INCA or Metran.
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data derived from a stable isotope tracing experiment using [U-¹³C]-isotridecanoic acid in cultured hepatocytes. These tables are structured for easy comparison and are based on principles observed in studies with similar odd-chain fatty acid tracers.[5]
Table 1: Fractional Contribution of [U-¹³C]-Isotridecanoic Acid to Acyl-CoA Pools
| Time (hours) | Acetyl-CoA (% ¹³C labeled) | Propionyl-CoA (% ¹³C labeled) | Succinyl-CoA (% ¹³C labeled) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 2.5 ± 0.3 | 15.2 ± 1.1 | 5.1 ± 0.5 |
| 4 | 8.1 ± 0.7 | 45.8 ± 3.2 | 18.3 ± 1.5 |
| 8 | 15.3 ± 1.2 | 68.5 ± 4.5 | 35.7 ± 2.8 |
| 24 | 22.7 ± 1.8 | 85.1 ± 5.9 | 55.2 ± 4.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Relative Abundance of TCA Cycle Intermediates Derived from [U-¹³C]-Isotridecanoic Acid at 24 hours
| Metabolite | M+3 Isotopologue Abundance (%) |
| Succinate | 52.3 ± 3.9 |
| Fumarate | 50.1 ± 3.5 |
| Malate | 48.9 ± 3.7 |
| Citrate | 20.5 ± 1.9 |
M+3 isotopologue represents the incorporation of the ¹³C₃-labeled propionyl-CoA moiety. Data are presented as mean ± standard deviation (n=3).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope tracing experiment.
Caption: General workflow for stable isotope tracing.
Logical Relationship of Flux Analysis
The core of metabolic flux analysis is to relate the measured isotopic labeling patterns to the underlying reaction rates.
Caption: Logical flow of metabolic flux analysis.
Conclusion
The use of isotopically labeled this compound provides a robust method for investigating branched-chain fatty acid metabolism and its contribution to central carbon metabolism. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute metabolic flux studies, ultimately leading to a deeper understanding of cellular metabolism in health and disease. While direct experimental data for this compound is limited, the principles and methodologies outlined, based on closely related odd-chain and branched-chain fatty acids, provide a solid foundation for its application in metabolic research.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Isotridecanoyl-CoA in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in cellular metabolism, particularly in the catabolism of branched-chain fatty acids. The detection and quantification of specific acyl-CoAs like this compound in complex biological matrices such as plasma, tissues, and cells are crucial for understanding metabolic pathways, identifying biomarkers for diseases, and in the development of therapeutic agents. These application notes provide a comprehensive overview of the methodologies for the detection and quantification of this compound, focusing on advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques.
Challenges in Detection
The analysis of acyl-CoAs in biological samples presents several challenges:
-
Low Abundance: Acyl-CoAs are typically present at low concentrations in cells and tissues.
-
Structural Diversity: A vast number of different acyl-CoA species with varying chain lengths and saturation levels exist, requiring highly selective analytical methods.
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, necessitating careful sample handling and preparation.
-
Matrix Effects: The complex nature of biological matrices can interfere with the ionization and detection of the target analyte in mass spectrometry.
Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, LC separation, and MS/MS detection.
Caption: General experimental workflow for the detection of this compound.
Quantitative Data
Direct quantitative data for this compound in biological matrices is not widely available in published literature. However, the following table provides representative concentrations of other long-chain and branched-chain acyl-CoAs in various mammalian samples to offer a comparative context. These values are typically in the picomole per milligram of tissue or 10^6 cells range.
| Acyl-CoA Species | Matrix | Concentration Range | Reference |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 5 - 20 pmol/mg protein | [General literature] |
| Oleoyl-CoA (C18:1) | Human Skeletal Muscle | 0.5 - 5 pmol/mg tissue | [1] |
| Stearoyl-CoA (C18:0) | Rat Liver | 2 - 10 nmol/g protein | [2] |
| Isovaleryl-CoA (C5-iso) | Staphylococcus aureus | Variable, increases with leucine (B10760876) | [3] |
| Propionyl-CoA (C3) | Mouse Heart | ~0.02 pmol/mg tissue | [4] |
Note: The concentration of specific acyl-CoAs can vary significantly depending on the biological matrix, physiological state, and the analytical method used.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[5][6]
Materials:
-
Frozen tissue sample
-
Homogenizer
-
Methanol, Chloroform (B151607), Water (ice-cold)
-
Ammonium (B1175870) acetate (B1210297) solution (2 M)
-
Solid Phase Extraction (SPE) C18 columns
-
Formic acid
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a 2:1 (v/v) mixture of ice-cold methanol:chloroform. Add a known amount of internal standard.
-
Phase Separation: Add water to the homogenate to induce phase separation. Centrifuge to pellet the tissue debris.
-
Extraction: Collect the upper aqueous/methanolic phase containing the acyl-CoAs. The lower chloroform phase containing lipids can be discarded.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol, followed by water.
-
Load the aqueous/methanolic extract onto the column.
-
Wash the column with an aqueous solution (e.g., 2% formic acid) to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., acetonitrile or methanol, sometimes with a small amount of ammonium hydroxide (B78521) to improve recovery).
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.[1][7]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound (m/z ~964.3).
-
Product Ion: A common fragment ion for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da) or the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0365).[2][8]
-
Collision Energy: Optimized for the specific transition of this compound.
Metabolic Pathway of this compound
This compound is derived from the metabolism of branched-chain amino acids, particularly leucine. The catabolism of leucine produces isovaleryl-CoA, which can be further metabolized. While the direct pathway to this compound is not extensively detailed in the literature, it is understood to be part of the broader branched-chain fatty acid metabolism.
Caption: Catabolism of branched-chain amino acids leading to this compound.
Conclusion
The detection and quantification of this compound in complex biological matrices are achievable through the implementation of robust sample preparation techniques and sensitive LC-MS/MS methods. While specific quantitative data for this compound remains sparse, the protocols and analytical conditions outlined in these application notes provide a solid foundation for researchers to develop and validate their own assays. Further research into the precise roles and concentrations of branched-chain acyl-CoAs like this compound will undoubtedly contribute to a deeper understanding of cellular metabolism and its implications in health and disease.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of hepatic acetyl-CoA carboxylase by S-nitrosylation in response to diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Analytical Method for Bran-ched-Chain Acyl-CoAs using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] These molecules play a pivotal role in cellular energy homeostasis and various signaling pathways.[4][5][6] Dysregulation of BCAA metabolism and accumulation of specific BC-acyl-CoAs have been implicated in metabolic diseases, including insulin (B600854) resistance and neurodegenerative disorders.[1][7] Consequently, the accurate and robust quantification of BC-acyl-CoAs in biological matrices is essential for understanding their physiological roles and for the development of novel therapeutic strategies.
This application note describes a comprehensive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of key BC-acyl-CoAs, including isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, in cell culture and tissue samples.
Key Features of the Method:
-
High Selectivity and Sensitivity: Utilizes Multiple Reaction Monitoring (MRM) for precise quantification of target analytes.
-
Robust Sample Preparation: A streamlined extraction protocol ensures high recovery and minimal matrix effects.
-
Broad Applicability: Suitable for various biological matrices, including cultured cells and tissues.
-
Quantitative Accuracy: Employs stable isotope-labeled internal standards for reliable quantification.
Experimental Protocols
Sample Preparation
This protocol is optimized for cultured cells and tissue homogenates.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid, pre-chilled to -20°C
-
Internal Standard (IS) Solution: A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₄]-isobutyryl-CoA, [¹³C₅]-isovaleryl-CoA) in the extraction solvent at a known concentration.
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C and >15,000 x g
Protocol for Cultured Cells (e.g., 6-well plate):
-
Aspirate cell culture medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Immediately add 500 µL of pre-chilled extraction solvent containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC-MS/MS method below).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Follow steps 4-10 from the cultured cell protocol.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor-to-product ion transitions for each analyte and internal standard are monitored. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[8][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isobutyryl-CoA | 838.2 | 331.1 | 35 |
| Isovaleryl-CoA | 852.2 | 345.1 | 35 |
| α-Methylbutyryl-CoA | 852.2 | 345.1 | 35 |
| [¹³C₄]-Isobutyryl-CoA (IS) | 842.2 | 335.1 | 35 |
| [¹³C₅]-Isovaleryl-CoA (IS) | 857.2 | 350.1 | 35 |
Data Presentation
The following tables summarize representative quantitative data obtained from a hypothetical experiment comparing BC-acyl-CoA levels in control versus treated HepG2 cells.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (nM) | R² |
| Isobutyryl-CoA | 1 - 1000 | >0.995 |
| Isovaleryl-CoA | 1 - 1000 | >0.998 |
| α-Methylbutyryl-CoA | 1 - 1000 | >0.996 |
Table 2: Quantitative Analysis of BC-Acyl-CoAs in HepG2 Cells
| Analyte | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |
| Isobutyryl-CoA | 15.2 ± 2.1 | 35.8 ± 4.5 | 2.36 | <0.01 |
| Isovaleryl-CoA | 28.5 ± 3.9 | 62.1 ± 7.8 | 2.18 | <0.01 |
| α-Methylbutyryl-CoA | 12.1 ± 1.8 | 25.4 ± 3.2 | 2.10 | <0.01 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Caption: Experimental workflow for BC-acyl-CoA analysis.
References
- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Isotridecanoyl-CoA in the Study of Fatty Acid Oxidation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecanoyl-CoA is a methyl-branched, medium-chain fatty acyl-CoA.[1] While specific literature on this compound is limited, its structural characteristics suggest its involvement in specialized pathways of fatty acid oxidation (FAO), distinct from the well-characterized beta-oxidation of straight-chain fatty acids.[1][2][3] The study of this compound metabolism can provide valuable insights into the oxidation of branched-chain fatty acids, a process that is crucial for cellular energy homeostasis and implicated in certain metabolic disorders.
The presence of a methyl group on the carbon chain prevents direct entry into the conventional beta-oxidation spiral.[2][3] Therefore, its catabolism likely involves an initial alpha-oxidation step to remove the methyl branch, followed by subsequent beta-oxidation of the resulting straight-chain acyl-CoA.[2][3] This makes this compound a valuable tool for investigating the activity and regulation of enzymes involved in these alternative oxidative pathways.
These application notes provide a framework for utilizing this compound to probe branched-chain fatty acid oxidation, including detailed protocols for in vitro assays and the analysis of metabolic products.
Signaling Pathways and Experimental Workflow
The metabolic fate of this compound is intrinsically linked to the enzymatic machinery of fatty acid oxidation located within the mitochondria and peroxisomes. The following diagrams illustrate the putative metabolic pathway for this compound and a general workflow for its study.
Quantitative Data Summary
| Parameter | Expected Outcome with this compound | Rationale |
| Oxygen Consumption Rate (OCR) | Increased OCR in cells capable of branched-chain FAO. | The complete oxidation of fatty acids is an oxygen-dependent process. |
| [¹⁴C]CO₂ Release (from radiolabeled isotridecanoic acid) | Increased release of [¹⁴C]CO₂ in metabolically active cells. | Indicates the complete oxidation of the fatty acid backbone to acetyl-CoA and its entry into the TCA cycle. |
| Propionyl-CoA Levels | Elevated intracellular levels of propionyl-CoA. | The final round of beta-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. |
| Acetyl-CoA Levels | Increased intracellular levels of acetyl-CoA. | Beta-oxidation of the acyl-CoA chain generates acetyl-CoA molecules. |
| CPT1 Activity | May be a substrate for CPT1, but with potentially different kinetics compared to straight-chain fatty acids. | The carnitine palmitoyltransferase (CPT) system is generally required for the mitochondrial import of long-chain fatty acids. |
Experimental Protocols
The following protocols are adapted from established methods for studying fatty acid oxidation and can be applied to the investigation of this compound.
Protocol 1: Measurement of this compound Oxidation using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by the oxidation of this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Isotridecanoic acid
-
Etomoxir (B15894) (CPT1 inhibitor, for control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mitochondrial stress test reagents)
-
Cultured cells of interest (e.g., hepatocytes, myotubes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Substrate Preparation:
-
Prepare a stock solution of isotridecanoic acid conjugated to BSA.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (final concentration 0.5 mM).
-
-
Assay Setup:
-
One hour before the assay, remove the cell culture medium and wash the cells with the prepared assay medium.
-
Add the final assay medium containing the isotridecanoic acid-BSA conjugate to the cells.
-
Incubate the plate in a non-CO₂ incubator at 37°C for one hour.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Load the cell plate into the analyzer and perform baseline OCR measurements.
-
Inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) sequentially to assess mitochondrial function.
-
In parallel wells, inject etomoxir to confirm that the observed OCR is dependent on fatty acid oxidation.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR of cells incubated with this compound to control cells.
-
Protocol 2: Radiometric Assay for this compound Oxidation
This protocol measures the conversion of radiolabeled isotridecanoic acid to acid-soluble metabolites (ASMs), which is a direct measure of beta-oxidation.
Materials:
-
[1-¹⁴C]Isotridecanoic acid (requires custom synthesis)
-
Cultured cells or tissue homogenates
-
Scintillation vials and scintillation cocktail
-
Perchloric acid
-
BSA, fatty acid-free
-
L-carnitine
Procedure:
-
Cell/Tissue Preparation: Culture cells to confluence in appropriate multi-well plates or prepare fresh tissue homogenates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, BSA, L-carnitine, and [1-¹⁴C]isotridecanoic acid.
-
Incubation:
-
Wash cells/tissue with buffer.
-
Add the reaction mixture to the cells/tissue.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination: Stop the reaction by adding cold perchloric acid to precipitate macromolecules.
-
Separation of ASMs: Centrifuge the samples to pellet the precipitate. The supernatant contains the ¹⁴C-labeled ASMs.
-
Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as nmol of [1-¹⁴C]isotridecanoic acid converted to ASMs per unit time per mg of protein.
-
Compare the oxidation rates under different experimental conditions.
-
Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol allows for the direct measurement of intracellular levels of this compound and its downstream metabolic products.
Materials:
-
Cultured cells or tissues
-
Methanol, ice-cold
-
Acetonitrile
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
Rapidly wash cells/tissue with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Include internal standards in the extraction solvent for accurate quantification.
-
Scrape the cells/homogenize the tissue and collect the extract.
-
Centrifuge to remove cell debris.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS method.
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for acyl-CoA separation (e.g., C18).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, propionyl-CoA, and acetyl-CoA based on their specific precursor-product ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each metabolite relative to the internal standard and normalize to the amount of starting material (cell number or tissue weight).
-
Conclusion
The study of this compound offers a unique opportunity to investigate the less-explored pathways of branched-chain fatty acid oxidation. While direct experimental data for this specific molecule is scarce, the provided protocols, adapted from established methodologies, offer a robust framework for its investigation. By employing these techniques, researchers can elucidate the metabolic fate of this compound, identify the key enzymes involved in its degradation, and assess its impact on cellular bioenergetics. Such studies will contribute to a more comprehensive understanding of fatty acid metabolism and its role in health and disease.
References
Troubleshooting & Optimization
Overcoming matrix effects in isotridecanoyl-CoA LC-MS analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isotridecanoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to:
-
Ion Suppression: A decrease in the analyte's signal response, which is the most common effect. This happens when co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[1][3]
-
Ion Enhancement: An increase in the analyte's signal response, which is less common.[1]
These effects result in poor assay reproducibility, inaccurate quantification, and reduced sensitivity, particularly at the lower limits of quantitation (LLOQ).[3] For long-chain acyl-CoAs, a major cause of ion suppression in positive electrospray ionization (+ESI) mode is the high concentration of phospholipids (B1166683) in biological samples like plasma and tissue.[3][4]
Q2: this compound is an odd-chain fatty acyl-CoA. How is it metabolized?
A2: this compound is metabolized through the mitochondrial fatty acid beta-oxidation pathway.[5][6] In this catabolic process, the fatty acid chain is broken down in a cycle of four reactions, cleaving two-carbon units in the form of acetyl-CoA in each cycle.[5][7] Because this compound has 13 carbons (an odd number), the final oxidation cycle yields one molecule of acetyl-CoA (2 carbons) and one molecule of propionyl-CoA (3 carbons).[8][9] This propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[6][8]
Troubleshooting Guide
Q3: I am observing a weak or inconsistent signal for this compound. What is the likely cause?
A3: A weak or inconsistent signal, especially when analyzing complex biological samples, is a classic symptom of ion suppression caused by matrix effects.[3] The most probable cause is the co-elution of highly abundant endogenous lipids, particularly phospholipids, with your analyte.[3][4] Other potential causes include contamination from plasticware or sample vials, which can leach polymers that suppress the analyte signal.[10][11]
Q4: How can I confirm that matrix effects are causing my signal suppression?
A4: A common method to investigate matrix effects is the post-column infusion experiment. In this setup, a constant flow of your this compound standard is infused into the LC flow after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample (e.g., plasma extract without the analyte). If you observe a dip in the constant analyte signal at the retention time where this compound would normally elute, this indicates the presence of co-eluting components from the matrix that are causing ion suppression.
Q5: What is the most effective strategy to overcome matrix effects for long-chain acyl-CoA analysis?
A5: The most effective strategy is a combination of optimized sample preparation and robust chromatography. The goal is to remove interfering matrix components before they enter the LC-MS system.[1] Using a stable isotope-labeled internal standard is also considered the "gold standard" for quantitative analysis as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for signal suppression during data processing.[12][13][14][15]
Experimental Protocols & Data
Q6: Which sample preparation method is best for reducing matrix effects?
A6: The choice of method depends on your sample type and available resources. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[3] Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges offer superior cleanup.
Here is a comparison of common extraction methods:
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) with Acetonitrile | Protein denaturation and precipitation. | Fast, simple, and inexpensive. | Inefficient at removing phospholipids and other lipids, leading to significant matrix effects.[3][4] | Variable, often with high ion suppression. |
| PPT with 5-Sulfosalicylic Acid (SSA) | Deproteinization without the need for subsequent SPE removal of the precipitating agent.[16] | Good recovery of both short-chain acyl-CoAs and more polar biosynthetic precursors.[16] | May still have residual matrix components compared to SPE. | Propionyl-CoA: ~80%[16] |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes and matrix components onto a solid sorbent.[16] | Excellent for removing salts and phospholipids; provides a cleaner extract.[17] | More time-consuming and expensive; can lead to loss of more polar analytes.[16][18] | Generally high, with reduced matrix effects. |
| HybridSPE™-PPT | A combined technique that removes proteins via precipitation and phospholipids via zirconia-based SPE sorbent.[4] | Provides excellent removal of both proteins and phospholipids, significantly reducing ion suppression.[4] | Requires specialized plates/cartridges. | Near full recovery of analyte with minimal suppression.[4] |
Table 1. Comparison of Sample Preparation Methods for Acyl-CoA Analysis.
Detailed Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is adapted from methods for long-chain acyl-CoA analysis.[17]
-
Homogenization: Homogenize ~100 mg of frozen tissue in a suitable buffer on ice.
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., ¹³C-labeled long-chain acyl-CoA) to the homogenate. This is crucial for accurate quantification.[13]
-
Extraction: Perform a liquid-liquid extraction, for example, using a butanol/water mixture, to extract the acyl-CoAs.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the aqueous phase of the extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 20% methanol in water) to remove polar impurities like salts.
-
Elution: Elute the acyl-CoAs from the cartridge using a high-percentage organic solvent (e.g., 80-100% methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 50% methanol/water).
Detailed Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical reversed-phase LC-MS/MS method for separating long-chain acyl-CoAs.[17][19]
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[20]
-
Mobile Phase B: Acetonitrile.[20]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Ramp to 100% B
-
15-22 min: Hold at 100% B
-
22-23 min: Return to 20% B
-
23-30 min: Re-equilibrate at 20% B
-
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). For acyl-CoAs, a common approach is to monitor the neutral loss of 507 Da or the product ion corresponding to the pantetheine (B1680023) phosphate (B84403) fragment.[21]
-
Precursor Ion: [M+H]⁺ of this compound.
-
Product Ion(s): Optimized using an authentic standard.
-
Visual Guides
Workflow and Pathway Diagrams
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution for Isobaric Acyl-CoA Species
Welcome to the technical support center for the analysis of acyl-CoA species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for the challenging separation of isobaric acyl-CoAs.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of acyl-CoA species.
Issue 1: Poor Resolution of Isobaric Acyl-CoAs
Symptom: Co-elution or significant peak overlap of acyl-CoA species with the same mass-to-charge ratio (m/z).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase Chemistry | For short- to long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is a common starting point[1]. If resolution is still poor, consider a column with a different chemistry, such as a C30 column, which can provide better separation for structurally similar lipids[2]. For highly polar, short-chain acyl-CoAs that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative[3][4][5]. |
| Suboptimal Mobile Phase Composition | Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds. For reversed-phase chromatography, ensure the mobile phase contains an appropriate ion-pairing agent to enhance retention and selectivity[1][6]. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape and resolution[1][7]. |
| Ion-Pairing Reagent Issues | The choice and concentration of the ion-pairing reagent are critical. For separating anionic analytes like acyl-CoAs, cationic ion-pairing reagents such as triethylamine (B128534) or tetrabutylammonium (B224687) salts are commonly used[8]. The concentration should be optimized; too low may not be effective, while too high can lead to ion suppression in the mass spectrometer. For LC-MS applications, volatile ion-pairing reagents like formic acid or acetic acid are preferred to avoid source contamination[8]. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, which can compromise resolution and integration accuracy.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of acyl-CoAs, leading to peak tailing. Using a column with end-capping or operating at a pH that suppresses silanol activity can mitigate this. The addition of an ion-pairing reagent can also help by masking these active sites[8]. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Contamination of Column or Guard Column | If peak shape degrades over time, the column or guard column may be contaminated. Flush the column with a strong solvent or replace the guard column. A common cause of blockages is the precipitation of buffers or samples, which can sometimes be resolved by flushing with a heated solvent mixture (e.g., 50/50 water/methanol (B129727) at 60°C)[9]. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of acyl-CoAs and their interaction with the stationary phase. Experiment with different pH values to find the optimal condition for symmetrical peaks. |
Issue 3: Low or No Signal for Acyl-CoAs
Symptom: Weak or absent peaks for the targeted acyl-CoA species.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are known to be unstable[1][10]. It is crucial to rapidly quench metabolic activity and keep samples on ice. Use of an acidic extraction solvent, such as 5-sulfosalicylic acid (SSA), can help preserve stability[1]. |
| Ion Suppression | Co-eluting matrix components can compete for ionization in the mass spectrometer source, reducing the signal of the analyte. Improving chromatographic separation is key to minimizing ion suppression[1][11]. Ensure proper sample cleanup, for instance, by using solid-phase extraction (SPE), though be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs[1]. |
| Suboptimal Mass Spectrometry Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for your specific acyl-CoAs. Positive ion mode is often more sensitive for the detection of short-chain acyl-CoAs[12][13]. Utilize Multiple Reaction Monitoring (MRM) for targeted quantification, focusing on characteristic fragmentations like the neutral loss of 507 Da[12][13][14]. |
| Inefficient Extraction | Ensure the extraction protocol is suitable for the acyl-CoAs of interest. A common method involves protein precipitation followed by extraction with an organic solvent[11]. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating isobaric acyl-CoAs?
A1: Both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, and the choice depends on the specific properties of the acyl-CoAs being analyzed.
-
Reversed-Phase (RP) Chromatography: This is the most common approach, particularly for short- to long-chain acyl-CoAs[1]. C18 columns are widely used. The use of ion-pairing reagents is often necessary to achieve good retention and separation of these anionic molecules[6].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar, short-chain acyl-CoAs that are poorly retained in RPLC[3][4]. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI efficiency in mass spectrometry[4].
Combining RPLC and HILIC in a two-dimensional LC setup can provide comprehensive separation of a wide range of acyl-CoA species[15][16].
Q2: How do ion-pairing reagents improve the separation of acyl-CoAs?
A2: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. In the context of acyl-CoA analysis using reversed-phase chromatography, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. This reagent forms a neutral ion-pair with the negatively charged phosphate groups of the acyl-CoA molecules. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for better separation based on the differences in the acyl chain[8][17].
Q3: What are the characteristic mass spectral fragments of acyl-CoAs that can be used for their identification and quantification?
A3: Acyl-CoAs exhibit very specific fragmentation patterns in tandem mass spectrometry (MS/MS), which are invaluable for their selective analysis[14]. When using positive ion mode electrospray ionization, a common and characteristic fragmentation is the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety, which corresponds to a neutral loss of 507 atomic mass units (amu)[12][13]. Another key fragment ion is the adenosine 3',5'-diphosphate at m/z 428.0365[14]. These characteristic transitions are often used in Multiple Reaction Monitoring (MRM) assays for targeted and sensitive quantification of acyl-CoAs[12][18].
Q4: How can I ensure the stability of my acyl-CoA samples during preparation and analysis?
A4: Acyl-CoA stability is a critical factor for accurate quantification[10][19]. Here are some key recommendations:
-
Rapid Quenching: Immediately stop all enzymatic activity at the time of sample collection. This is often achieved by using ice-cold quenching solutions.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process[1]. For long-term storage, samples should be kept at -80°C.
-
Appropriate Solvents: Use of an acidic solution, such as 5-sulfosalicylic acid (SSA), can help to deproteinize the sample and improve the stability of the acyl-CoAs[1]. The choice of reconstitution solvent is also important, with some studies showing better stability in solutions containing ammonium acetate[20].
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes for single use.
-
Vial Type: Some studies suggest that using glass vials instead of plastic can decrease signal loss and improve sample stability[10].
Experimental Protocols
Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
This protocol is a general guideline for the extraction of acyl-CoAs from cultured mammalian cells.
-
Cell Harvesting and Quenching: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold methanol to the plate and place it on dry ice to quench metabolic activity. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation and Extraction: a. Add an appropriate internal standard (e.g., a 13C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to the lysate. b. Add 1 mL of acetonitrile (B52724) and vortex vigorously. c. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Sample Concentration and Reconstitution: a. Carefully transfer the supernatant to a new tube. b. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a solution of 50 mM ammonium acetate[20]. The reconstitution volume should be chosen to achieve the desired sample concentration.
-
Final Clarification: a. Centrifuge the reconstituted sample at high speed for 10 minutes at 4°C to remove any remaining particulate matter. b. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Reversed-Phase LC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a starting point for the chromatographic separation of acyl-CoAs using a reversed-phase column.
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (or another suitable ion-pairing agent like triethylamine, adjusting pH as needed)[7].
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for the characteristic neutral loss of 507 Da.
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Ion Pairing Reagents For Hplc [lobachemie.com]
- 18. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of isotridecanoyl-CoA in stored samples.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of isotridecanoyl-CoA to prevent its degradation in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stored samples?
A1: The degradation of this compound in stored samples is primarily due to two factors:
-
Enzymatic Degradation: The most significant cause of degradation is the activity of endogenous enzymes within the biological sample. Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond of acyl-CoAs, releasing coenzyme A (CoA-SH) and the corresponding free fatty acid.[1] Since this compound is a branched-chain fatty acyl-CoA, it is also a substrate for enzymes involved in β-oxidation, which can occur in both mitochondria and peroxisomes.[2][3]
-
Chemical Instability: The thioester bond in this compound is susceptible to chemical hydrolysis, particularly at a basic pH. Aqueous solutions of coenzyme A and its derivatives are unstable at basic pH and should be stored at a pH between 2 and 6. Oxidation of the free thiol group on the CoA moiety can also occur.
Q2: What is the recommended temperature for storing samples containing this compound?
A2: For long-term stability, it is recommended to store samples containing this compound at -80°C . Storing samples as a dry pellet is the best strategy, as different acyl-CoA species show varying degradation rates in solution.[4] If samples must be stored as a solution, they should be in an appropriate buffer and flash-frozen in liquid nitrogen before transferring to -80°C to minimize degradation.
Q3: How should I prepare my samples to minimize degradation before storage?
A3: Proper sample preparation is crucial for preserving the integrity of this compound. The recommended procedure involves rapid quenching of metabolic activity and efficient extraction. A common method is to use ice-cold methanol (B129727) (pre-chilled to -80°C) for protein precipitation and extraction of acyl-CoAs. This should be followed by centrifugation at a high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris. The supernatant containing the acyl-CoAs should then be dried under a vacuum or nitrogen evaporator before storage.
Q4: Are there any chemical inhibitors I can add to my samples to prevent enzymatic degradation?
A4: While specific inhibitors for the enzymes that degrade this compound are not commercially available, a general approach is to use a cocktail of broad-spectrum protease and phosphatase inhibitors during sample preparation. Additionally, maintaining a low temperature and acidic pH will help to reduce the activity of many degradative enzymes. For targeted research, inhibitors of acyl-CoA thioesterases (ACOTs) have been developed, though their use should be validated for your specific experimental system.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in my sample. | 1. Degradation during sample collection and processing: Slow sample handling can lead to significant enzymatic degradation. 2. Improper storage conditions: Storage at temperatures above -80°C or in a non-optimal buffer can cause both enzymatic and chemical degradation. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing of samples can accelerate degradation. | 1. Rapidly quench metabolic activity: Immediately after collection, flash-freeze the sample in liquid nitrogen or process it with ice-cold extraction solution. 2. Ensure optimal storage: Store samples as a dry pellet at -80°C. If in solution, use a slightly acidic buffer (pH 6.0-6.5) and flash-freeze. 3. Aliquot samples: Before the initial freezing, divide the sample into smaller aliquots to avoid multiple freeze-thaw cycles. |
| High variability in this compound levels between replicate samples. | 1. Inconsistent sample handling: Variations in the time between sample collection and quenching can lead to different levels of degradation. 2. Incomplete extraction: Inefficient extraction can result in variable recovery of this compound. | 1. Standardize your workflow: Ensure that all samples are processed in a consistent and timely manner. 2. Optimize your extraction protocol: Ensure thorough mixing and sufficient incubation time with the extraction solvent. Consider using an internal standard to normalize for extraction efficiency. |
| Presence of high levels of free isotridecanoic acid and Coenzyme A. | 1. Enzymatic hydrolysis: This is a strong indicator of Acyl-CoA thioesterase (ACOT) activity. 2. Chemical hydrolysis: The thioester bond may have been cleaved due to improper pH during storage or processing. | 1. Use of enzyme inhibitors: Incorporate a broad-spectrum protease and phosphatase inhibitor cocktail during sample preparation. 2. Control pH: Ensure that all buffers used for sample preparation and storage are slightly acidic (pH 6.0-6.5). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Stored Samples
This protocol is designed to determine the stability of this compound under different storage conditions.
Materials:
-
Biological samples of interest (e.g., cell pellets, tissue homogenates)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Ammonium (B1175870) acetate (B1210297) (50 mM, pH 7)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Spiking: Spike replicate samples with a known concentration of this compound and an internal standard.
-
Initial Extraction (Time Zero): Immediately process one set of replicates.
-
Add 500 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]
-
-
Storage: Store the remaining replicate samples under the conditions you wish to test (e.g., -20°C vs. -80°C, dry pellet vs. in solution).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve a set of replicates from each storage condition and process them as described in step 2.
-
LC-MS/MS Analysis: Analyze the reconstituted extracts using a validated LC-MS/MS method for the quantification of this compound and the internal standard.[6][7]
-
Data Analysis: Compare the concentration of this compound at each time point to the time-zero samples to determine the percentage of degradation under each storage condition.
Visualizations
Caption: Major degradation pathways for this compound in biological samples.
Caption: Workflow for optimal preservation of this compound in samples.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and eliminating sources of contamination in acyl-CoA analysis.
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in acyl-CoA analysis?
A1: Common contaminants in acyl-CoA analysis, which primarily utilizes Liquid Chromatography-Mass Spectrometry (LC-MS), can be broadly categorized as follows:
-
Plasticizers (e.g., Phthalates): These can leach from plastic labware such as microcentrifuge tubes, pipette tips, and solvent bottle caps.[1][2][3] Phthalates are ubiquitous in the lab environment and can be introduced through contact with various plastic materials.[1][4]
-
Keratins: These proteins are abundant in human skin, hair, and nails, as well as in dust.[5][6][7] Keratin (B1170402) contamination is a frequent issue in sensitive mass spectrometry analyses and can be introduced through sample handling.[5][6][7][8]
-
Solvent and Reagent Impurities: Even high-purity solvents can contain trace impurities that can interfere with analysis.[2][9][10] It is crucial to use LC-MS grade solvents and reagents to minimize this source of contamination.[2][9]
-
Particulates: Dust and other airborne particles can introduce a variety of contaminants into samples.[5][6]
-
Biological Contaminants: Microbial growth can occur in aqueous mobile phases that are stored for extended periods, leading to spurious peaks and system blockages.[9][10]
Q2: How can I identify the source of contamination in my acyl-CoA analysis?
A2: A systematic approach is essential for pinpointing the source of contamination. Here are some steps you can take:
-
Analyze a Blank Run: Inject a blank sample, such as your mobile phase or reconstitution solvent, into the LC-MS system. If the contaminant peaks are present in the blank, the source is likely from the solvents, tubing, or the instrument itself.[11]
-
Evaluate Your Sample Preparation Workflow: Methodically review each step of your sample preparation protocol. This includes examining all plasticware, glassware, reagents, and buffers that come into contact with your sample.
-
Check Solvents and Reagents: Prepare a fresh batch of mobile phase and other solutions using newly opened, high-purity solvents and reagents. If the contamination disappears, your previous solutions were the source.[11]
-
Consult a Mass Contaminant Database: Compare the mass-to-charge ratio (m/z) of the contaminant ions with known mass spectrometry contaminants using online databases. This can help in identifying the chemical nature of the contaminant.[11]
Q3: My acyl-CoA samples seem to be degrading. How can I improve their stability?
A3: Acyl-CoAs are inherently unstable molecules, particularly in aqueous solutions.[12][13][14] To minimize degradation, consider the following:
-
Rapid Quenching: Immediately stop metabolic activity at the time of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction and preparation process.[12][14][15]
-
Proper Storage: Store extracted acyl-CoAs as dry pellets at -80°C for long-term stability.[14][16]
-
Reconstitution Solvent: Reconstitute the dried extracts just before LC-MS analysis.[12][14] Using a non-aqueous solvent like methanol (B129727) or a buffered solution (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7) can enhance stability compared to pure water.[12][13][14]
Q4: I am observing high background noise in my chromatograms. What could be the cause and how can I reduce it?
A4: High background noise can obscure the signals of your target acyl-CoAs. Potential causes and solutions include:
-
Solvent Quality: Use only the highest quality LC-MS grade solvents and freshly prepared mobile phases.[9][10] Storing aqueous mobile phases for more than a week can lead to microbial growth.[9]
-
System Contamination: The LC-MS system itself can be a source of background noise. Regularly flush the system and ensure proper maintenance. A shutdown method with reversed polarity can sometimes help clean the system.[9]
-
Mobile Phase Additives: While additives like ion-pairing agents can improve chromatography, they can also contribute to background noise if not of high purity. Use them judiciously and only from reputable sources.
-
Laboratory Air Quality: Contaminants from the laboratory air, such as siloxanes and phthalates, can be introduced into the system.[10] Maintaining a clean lab environment is crucial.
Troubleshooting Guides
Issue 1: Presence of Phthalate (B1215562) Peaks in the Mass Spectra
-
Symptoms: You observe prominent peaks in your mass spectra corresponding to the m/z values of common phthalates (e.g., diethyl phthalate, dibutyl phthalate).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting phthalate contamination.
-
Detailed Steps:
-
Analyze a solvent blank: As a first step, inject a sample of your mobile phase directly into the LC-MS. If the phthalate peaks are present, the contamination is likely originating from your solvents or the LC system itself.
-
Replace solvents: If the blank is contaminated, prepare fresh mobile phase using new bottles of high-purity, LC-MS grade solvents.[9]
-
Switch to glassware: If the blank is clean, the contamination is likely being introduced during sample preparation. Whenever possible, replace plastic containers, tubes, and pipette tips with glassware.[17] Rinse all glassware thoroughly with an organic solvent before use.
-
Evaluate disposables: If plasticware is unavoidable, test different brands of pipette tips and microcentrifuge tubes to find a brand with lower levels of leachable plasticizers.
-
Clean the LC-MS system: If the issue persists after changing solvents, the LC-MS system may be contaminated. Follow the manufacturer's instructions for cleaning the system, including the injector, tubing, and ion source.
-
Issue 2: Keratin Contamination Obscuring Analyte Signals
-
Symptoms: Your mass spectra are dominated by peaks corresponding to human keratins, which can suppress the signal of your acyl-CoA analytes.[5]
-
Troubleshooting Workflow:
Caption: Workflow for minimizing keratin contamination.
-
Detailed Steps:
-
Improve the work environment: Whenever possible, perform sample preparation steps in a laminar flow hood to minimize exposure to airborne dust and particles, which are major sources of keratin.[5][11]
-
Use proper personal protective equipment (PPE): Always wear non-latex gloves (nitrile is a good alternative) and a clean lab coat.[5] Change gloves frequently, especially after touching any surfaces that are not part of the immediate experimental setup.[8] Avoid wearing clothing made of natural fibers like wool in the lab.[7]
-
Maintain cleanliness: Regularly wipe down all work surfaces, equipment, and reagent containers with ethanol (B145695) and water to remove dust and other particulates.[6]
-
Use high-purity reagents: Prepare all buffers and solutions with high-purity water and reagents. Filter solutions before use to remove any particulate matter.
-
Data Analysis: If keratin contamination cannot be completely eliminated, it is possible to identify and filter out keratin-derived peptides during data analysis.[6]
-
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Extraction from Cultured Cells
This protocol is a general guideline for extracting acyl-CoAs from cultured mammalian cells while minimizing contamination and degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid[15]
-
Acetonitrile (LC-MS grade)
-
Cell scraper (for adherent cells)
-
1.5 mL microcentrifuge tubes (low-retention, if possible)
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and rinse the cell monolayer twice with ice-cold PBS.[12][15] Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[15]
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[12] Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[12]
-
-
Cell Lysis and Protein Precipitation:
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.[15]
-
Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[15] Resuspend the pellet by vortexing.
-
Add 270 µL of acetonitrile, vortex thoroughly, and sonicate if necessary to ensure homogeneity.[15]
-
-
Extraction:
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the pellet.[12]
-
-
Drying and Storage:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C until analysis.
-
-
Reconstitution:
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Examples | Common m/z Values (Adducts) | Likely Sources |
| Plasticizers | Diethyl phthalate (DEP), Dibutyl phthalate (DBP) | Varies, often observed as [M+H]+, [M+Na]+ | Plastic labware (tubes, tips), solvent bottle caps, parafilm[1][9] |
| Keratins | Human skin keratins | Multiple peptide fragments | Skin, hair, dust, clothing[5][6][11] |
| Solvent Impurities | Polyethylene glycol (PEG) | Repeating units of 44 Da | Solvents, detergents, some lab wipes[8] |
| Alkali Metal Ions | Sodium (Na+), Potassium (K+) | Adducts with analytes ([M+Na]+, [M+K]+) | Glassware, buffers, reagents[11] |
| Siloxanes | Polydimethylsiloxanes | Repeating units of 74 Da | Deodorants, cosmetics, some plasticware[8][10] |
Table 2: Recommended Solvents and Reagents for Acyl-CoA Analysis
| Solvent/Reagent | Recommended Grade | Key Considerations |
| Water | LC-MS grade or ultrapure (18.2 MΩ·cm) | Purchase bottled LC-MS water or use a regularly maintained water purification system.[9] |
| Acetonitrile | LC-MS grade | Use from freshly opened bottles to avoid contamination.[9] |
| Methanol | LC-MS grade | Store in glass bottles.[2] |
| Formic Acid/Acetic Acid | High purity, suitable for LC-MS | Use small, single-use ampules if possible to prevent contamination of stock bottles.[9] |
| Ammonium Acetate | High purity, suitable for LC-MS | Prepare fresh solutions and filter before use. |
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. med.unc.edu [med.unc.edu]
- 6. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 9. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. duke-nus.edu.sg [duke-nus.edu.sg]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s4science.at [s4science.at]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Abundance Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of mass spectrometry for the analysis of low-abundance acyl-CoAs.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the analysis of low-abundance acyl-CoAs by LC-MS/MS.
Problem: Low or No Signal Intensity for Acyl-CoA Analytes
A common and frustrating issue in LC-MS/MS analysis is the observation of very weak or no signal for the target acyl-CoA analytes. This can stem from a variety of factors, ranging from sample preparation to instrument settings.
Initial Checks:
-
Mass Spectrometer Functionality: Confirm the mass spectrometer is working correctly by infusing a known, stable compound to check for a response.[1]
-
Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination.[1]
-
Instrument Parameters: Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that a stable electrospray is achieved.[1]
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting low signal intensity.
Caption: A logical workflow for troubleshooting low signal intensity of acyl-CoAs.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A1: Low signal intensity for acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can negatively impact the ionization efficiency of acyl-CoAs.[1]
-
Ion Suppression: Complex biological samples can introduce matrix effects that significantly diminish the signal of the target analyte.[1][2][3]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can result in poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, may lead to a reduced signal-to-noise ratio.[1]
Q2: How does the sample preparation method affect the signal of acyl-CoAs?
A2: The choice of extraction and cleanup method is critical for achieving a strong signal. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1][4] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[1] It is also important to minimize the time samples are at room temperature and in aqueous solutions to prevent degradation.[1]
Q3: Which extraction method provides better recovery for short-chain acyl-CoAs and CoA biosynthetic intermediates?
A3: Studies have shown that extraction with 2.5% sulfosalicylic acid (SSA) can result in higher recovery of CoA biosynthetic intermediates and short-chain acyl-CoAs compared to methods using trichloroacetic acid (TCA) followed by SPE.[4][5]
LC-MS/MS Method Development
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A4: In positive electrospray ionization-MS/MS, acyl-CoAs typically exhibit common fragmentation patterns. A neutral loss of 507 amu, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment, is often the most abundant.[6][7] Another common fragment ion observed is at m/z 428, which represents the CoA moiety.[5][6]
Q5: How can I improve the chromatographic separation of acyl-CoAs?
A5: The separation of acyl-CoAs can be challenging due to their wide range of polarities.[6] For short-chain acyl-CoAs, which are quite polar, ion-pairing agents in the mobile phase can improve retention and peak shape on reverse-phase columns like C18.[4] However, alkaline mobile phases are often employed to improve the peak shapes of long-chain acyl-CoAs.[6]
Q6: Should I use positive or negative ion mode for detecting acyl-CoAs?
A6: Previous studies have indicated that short-chain acyl-CoAs are more efficiently ionized in positive mode.[4] However, for some CoA biosynthetic intermediates like pantothenate, negative mode can offer much greater sensitivity.[4] Therefore, a method that switches between positive and negative modes may be optimal for comprehensive analysis.
Data Interpretation and Analysis
Q7: I'm observing a peak at the m/z of dephospho-CoA, but I'm not sure if it's authentic. What could be the cause?
A7: It has been observed that dephospho-CoA can form in the electrospray ionization (ESI) source from other acyl-CoAs like acetyl-, propionyl-, and isovaleryl-CoA.[4] Therefore, it is crucial to have good chromatographic separation to distinguish authentic dephospho-CoA from in-source fragments of other analytes based on their retention times.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in method development and data analysis.
Table 1: Comparison of Analyte Recovery with Different Extraction Methods
| Analyte | Recovery with TCA then SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| CoA | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
| Data sourced from a study comparing extraction methods for CoA biosynthetic intermediates and short-chain acyl-CoAs.[4][5] |
Table 2: MRM Transitions for Selected Short-Chain Acyl-CoAs (Positive Ion Mode)
| Compound Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 |
| Isovaleryl-CoA | 852.2 | 345.1 | 428.1 |
| These transitions are based on typical fragmentation patterns observed for acyl-CoAs.[4][5][6] |
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Extraction
This protocol is adapted from a method demonstrated to have high recovery for short-chain acyl-CoAs and CoA biosynthetic intermediates.[4]
Materials:
-
5% (w/v) Sulfosalicylic acid (SSA) in water
-
Internal standard solution (e.g., crotonoyl-CoA)
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Place sample in a pre-weighed microcentrifuge tube on ice.
-
Add 200 µL of ice-cold 5% SSA containing the internal standard.
-
Vortex for 5 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer to an LC-MS vial for analysis.
Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol provides a starting point for the development of an LC-MS/MS method for acyl-CoA analysis.
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is a common choice.[4][5]
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM hexylamine) and an acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with the same concentration of ion-pairing agent and acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A gradient from a low percentage of Mobile Phase B to a high percentage is used to elute acyl-CoAs of varying chain lengths.
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), with switching between positive and negative modes if analyzing both acyl-CoAs and certain intermediates.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Key Parameters:
Visualizations
Caption: A diagram illustrating the general workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Method validation challenges for quantitative analysis of isotridecanoyl-CoA.
Welcome to the technical support center for the quantitative analysis of isotridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The quantitative analysis of this compound, like other long-chain acyl-CoAs, presents several challenges:
-
Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1][2][3] This instability can lead to sample degradation and inaccurate quantification.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[4][5] This is a significant challenge for achieving accurate and reproducible results.
-
Low Endogenous Concentrations: this compound may be present at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Chromatographic Separation: Achieving good chromatographic separation from other structurally similar acyl-CoAs is crucial to prevent isobaric interference and ensure accurate quantification.[1][6]
-
Lack of Commercially Available Standards: Pure, certified standards for this compound may not be readily available, necessitating custom synthesis or the use of a surrogate analyte for quantification.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantitative analysis of acyl-CoAs, including this compound.[3] This method offers high sensitivity and selectivity, which are essential for measuring low-abundance analytes in complex biological matrices.[3] Multiple Reaction Monitoring (MRM) is a common acquisition mode used in LC-MS/MS for its ability to specifically monitor a predefined precursor-to-product ion transition, thereby increasing the signal-to-noise ratio and improving quantification accuracy.[3]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is critical to handle samples under conditions that preserve the stability of acyl-CoAs. Key recommendations include:
-
Work Quickly and at Low Temperatures: Perform all sample processing steps on ice or at 4°C to reduce enzymatic and chemical degradation.[3]
-
Use Acidic Conditions: Extraction and reconstitution solvents should be slightly acidic to inhibit hydrolysis. A common approach is to use an extraction solution containing an acid like 5-sulfosalicylic acid (SSA).[3][7]
-
Immediate Freezing: After extraction, samples should be immediately frozen and stored at -80°C until analysis.[3]
-
Minimize Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.
Q4: What are the characteristic mass spectral fragmentation patterns for this compound?
A4: In positive ion electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3][6] Another common fragment ion observed is at m/z 428, resulting from the cleavage between the 5'-diphosphates.[3][5][6] These characteristic fragments are often used to set up MRM transitions for quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the method validation of this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Analyte Degradation: this compound is unstable in non-acidic aqueous solutions.[1][2][3][8] | - Ensure all sample preparation steps are performed quickly and on ice.[3] - Use an acidic extraction buffer (e.g., containing 5-sulfosalicylic acid).[3][7] - Store extracted samples at -80°C and minimize freeze-thaw cycles.[3] |
| Inefficient Ionization: Matrix components can suppress the ionization of the analyte.[4] | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[1] - Improve chromatographic separation to resolve this compound from co-eluting matrix components.[1] - Consider using a stable isotope-labeled internal standard to compensate for matrix effects.[4] | |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. | - Confirm the theoretical m/z of the precursor ion ([M+H]+) for this compound. - Optimize the collision energy to maximize the intensity of the product ion.[8] - Monitor the characteristic neutral loss of 507 Da or the fragment at m/z 428.[3][6] | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal Chromatographic Conditions: Inadequate separation on the LC column. | - Use a C18 reversed-phase column, which is commonly used for acyl-CoA analysis.[6][9] - Optimize the mobile phase composition. Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain acyl-CoAs.[6][9][10] - Adjust the gradient elution profile to ensure adequate retention and separation. |
| Secondary Interactions: Analyte interaction with active sites on the column or in the LC system. | - Consider using a column with end-capping to reduce silanol (B1196071) interactions. - Ensure the LC system is well-maintained and free of contaminants. | |
| High Variability/Poor Reproducibility | Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. | - Use a standardized and well-documented sample preparation protocol. - Incorporate a suitable internal standard early in the sample preparation process to account for variability. An odd-chain acyl-CoA is often a good choice.[3] |
| Matrix Effects: Differential ion suppression/enhancement across samples.[4] | - Use a matrix-matched calibration curve to correct for matrix effects.[1] - Employ a stable isotope-labeled internal standard that co-elutes with the analyte. | |
| Inaccurate Quantification | Lack of a Suitable Internal Standard: The internal standard does not adequately mimic the behavior of the analyte. | - Use a stable isotope-labeled this compound if available. - If a stable isotope-labeled standard is not available, use a structurally similar odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) as an internal standard.[1][10] |
| Non-linearity of Calibration Curve: The calibration curve does not accurately reflect the concentration-response relationship. | - Ensure the calibration standards are prepared in a matrix that closely matches the study samples.[3] - Use a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the calibration range.[3][7] |
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS method parameters and performance characteristics for the analysis of long-chain acyl-CoAs, which can be adapted for this compound method development.
Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [6],[9] |
| Mobile Phase A | Water with ammonium hydroxide (B78521) (to pH 10.5) or ammonium acetate | [6],[10],[9] |
| Mobile Phase B | Acetonitrile with ammonium hydroxide or ammonium acetate | [6],[10],[9] |
| Gradient | Optimized for separation of long-chain acyl-CoAs | [10],[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Precursor Ion | [M+H]+ for this compound | |
| Product Ion(s) | Fragment corresponding to neutral loss of 507 Da or m/z 428 | [3],[6] |
Table 2: Example Method Validation Performance Characteristics for Long-Chain Acyl-CoA Analysis
| Parameter | Typical Performance | Reference(s) |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | Low fmol to pmol on column | [1] |
| Limit of Quantitation (LOQ) | Low fmol to pmol on column | [1] |
| Accuracy (% Recovery) | 85 - 115% | [9] |
| Precision (%RSD) | < 15% | [9] |
Experimental Protocols
Detailed Methodology for Acyl-CoA Extraction from Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency in appropriate culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Metabolism Quenching and Cell Lysis:
-
Immediately add 1 mL of ice-cold extraction solution (e.g., 80% methanol (B129727) containing an appropriate internal standard) to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the pellet.
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 50% methanol in water or a mobile phase-matched solution.
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for isotridecanoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of isotridecanoyl-CoA and other long-chain acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression for my this compound signal. What are the primary causes?
A1: Ion suppression in the analysis of long-chain acyl-CoAs like this compound is a common issue, primarily stemming from co-eluting matrix components that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] The most common culprits in biological matrices are phospholipids (B1166683), which are highly abundant and can have similar chromatographic behavior to long-chain acyl-CoAs.[2] Other potential sources of ion suppression include salts, detergents, and other endogenous metabolites.[1]
Q2: My peak shape for this compound is poor (e.g., broad, tailing). What could be the reason?
A2: Poor peak shape for long-chain acyl-CoAs is often attributed to several factors:
-
Secondary Interactions: Interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase or metal surfaces in the LC system can lead to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column. For long-chain acyl-CoAs, alkaline mobile phases are often used to improve peak shape.[3]
-
Column Overload: Injecting too much sample can lead to broad and distorted peaks.
-
Inadequate Chromatographic Separation: Co-eluting species can interfere with the peak shape. A good separation is crucial to minimize ion suppression and ensure good peak shape.[4]
Q3: I am experiencing low recovery of this compound during sample preparation. How can I improve this?
A3: Low recovery of long-chain acyl-CoAs can occur at several stages of sample preparation. Here are some tips to improve recovery:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. A mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with water is commonly used. For instance, 80% methanol is often effective for a broad range of acyl-CoAs.[5]
-
Prevent Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[4] It is important to work with cold samples and solvents and to process them quickly.
-
Improve Protein Precipitation: Ensure complete protein precipitation to release the acyl-CoAs into the extraction solvent.
-
Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge is properly conditioned and that the wash and elution solvents are optimized for long-chain acyl-CoAs. Incomplete elution is a common cause of low recovery.
Q4: How can I choose the best sample preparation method to minimize ion suppression for this compound?
A4: The optimal sample preparation method depends on the sample matrix and the required level of cleanliness. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, a major source of ion suppression.[6] It is often suitable for cleaner matrices or when followed by further cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analytes of interest into an organic solvent, leaving more polar interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is highly effective for sample cleanup and can significantly reduce matrix effects.[6] Various sorbents are available, and methods can be tailored to selectively isolate long-chain acyl-CoAs while removing phospholipids and other interferences.[5]
A summary of the effectiveness of different sample preparation techniques is provided in the table below.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species. Potential for significant ion suppression from co-extracted matrix components. | High MS intensities reported, but quantitative recovery can be matrix-dependent. | [5] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, significantly reducing matrix effects. High recovery for a wide range of acyl-CoAs. | More time-consuming and requires method development. | 83-90% for a range of acyl-CoAs. | [7] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than protein precipitation. | Can be less selective than SPE and may require solvent evaporation and reconstitution steps. | Can be highly variable depending on the solvent system and analyte. | [8] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA from Biological Samples
This protocol is adapted from established methods and is designed to provide a clean extract with high recovery of long-chain acyl-CoAs, thereby minimizing ion suppression.[7][9]
-
Sample Homogenization:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., a mixture of acetonitrile and 2-propanol).
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation. .
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted acyl-CoAs.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a low percentage of organic solvent (e.g., 5% methanol in water).
-
-
Elution:
-
Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of fatty acyl-CoA extracts.[4][10]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 15 mM ammonium hydroxide).[10]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) is commonly monitored.[11]
-
Visualizations
Caption: Workflow for minimizing ion suppression in this compound analysis.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Selection of an appropriate internal standard for isotridecanoyl-CoA analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing isotridecanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for the quantitative analysis of this compound?
A1: The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte of interest, in this case, ¹³C-isotridecanoyl-CoA. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation and analytical variability.[1] However, a commercially available ¹³C-isotridecanoyl-CoA is not readily found.
As a practical and effective alternative, an odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA) , is recommended.[2] These are generally absent or present at very low levels in most mammalian cells, minimizing interference with the endogenous analyte.[2] Avanti Polar Lipids is a known supplier of these odd-chain acyl-CoA standards.
Q2: Why is an internal standard crucial for acyl-CoA analysis?
A2: The use of an internal standard is critical for accurate quantification in LC-MS/MS analysis of acyl-CoAs for several reasons:
-
Correction for Sample Loss: It accounts for the loss of analyte during sample preparation steps, including extraction, precipitation, and purification.
-
Compensation for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. An internal standard that behaves similarly to the analyte can correct for these effects.
-
Normalization of Injection Volume: It corrects for variations in the volume of sample injected into the LC-MS/MS system.
-
Improved Precision and Accuracy: By accounting for various sources of error, the internal standard significantly improves the precision and accuracy of the quantitative results.
Q3: What are the key considerations for sample preparation when analyzing this compound?
A3: Acyl-CoAs are known to be unstable in aqueous solutions, making sample preparation a critical step.[3] Key considerations include:
-
Rapid Quenching of Metabolism: To prevent enzymatic degradation of acyl-CoAs, it is essential to rapidly quench metabolic activity. This is typically achieved by flash-freezing the cells or tissue in liquid nitrogen.
-
Efficient Extraction: A common and effective method for extracting acyl-CoAs from cells is to use a cold organic solvent mixture, such as methanol (B129727) or an acetonitrile/methanol/water solution.[4][5] The extraction should be performed on ice to minimize degradation.
-
Protein Precipitation: After extraction, proteins are typically precipitated using an acid like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) and removed by centrifugation.[6]
-
Sample Stability: Extracted acyl-CoAs should be stored at -80°C as a dry pellet to maximize stability.[7] When reconstituted for analysis, it is advisable to use a solvent that promotes stability, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Analyte degradation during sample preparation. | Ensure rapid quenching of metabolic activity and maintain cold conditions throughout the extraction process. Minimize the time samples are in aqueous solutions.[3] |
| Inefficient extraction. | Optimize the extraction solvent and procedure. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective.[5] | |
| Poor ionization in the mass spectrometer. | Optimize MS parameters, including spray voltage, gas flows, and temperatures. Acyl-CoAs are often analyzed in positive ion mode.[2] | |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, and column temperature. A C18 reversed-phase column is commonly used. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, including extraction times and temperatures. |
| Matrix effects (ion suppression or enhancement). | Use a suitable internal standard (odd-chain acyl-CoA) to correct for these effects. Ensure proper sample cleanup to remove interfering substances. | |
| Internal Standard Signal is Low or Absent | Degradation of the internal standard. | Handle and store the internal standard according to the manufacturer's instructions. Prepare fresh dilutions as needed. |
| Incorrect spiking concentration. | Verify the concentration of the internal standard stock solution and the spiking volume. |
Experimental Protocols
Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol containing the internal standard (e.g., 100 pmol of C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Extraction:
-
Adherent cells: Add 1 mL of ice-cold methanol with the internal standard to the plate and use a cell scraper to collect the cells.
-
Suspension cells: Resuspend the cell pellet in 1 mL of ice-cold methanol with the internal standard.
-
-
Lysis and Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Sonicate briefly on ice and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Acyl-CoAs
This is a general LC-MS/MS method based on common practices for acyl-CoA analysis.[2][8]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to separate the acyl-CoAs of interest.
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A common product ion results from the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[9] The specific m/z values for the precursor and product ions for this compound and the internal standard should be determined by direct infusion of standards.
-
Optimization: Ion spray voltage, nebulizer gas, desolvation gas flow, and temperature should be optimized for maximum signal intensity.
Visualizations
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Avoiding common pitfalls in acyl-CoA extraction protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in acyl-CoA extraction.
Troubleshooting Guide
Issue: Low or No Recovery of Acyl-CoAs
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure rapid quenching of metabolic activity. For tissues, flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C.[1] For cell cultures, quickly aspirate media and wash with ice-cold PBS before adding extraction solvent.[2] Avoid repeated freeze-thaw cycles.[1] |
| Inefficient Extraction | The choice of extraction solvent is critical. 80% methanol (B129727) is effective for a broad range of acyl-CoAs.[3][4] For long-chain species, a mixture of acetonitrile (B52724) and isopropanol (B130326) may improve recovery.[1][5] Ensure thorough homogenization of tissues or lysis of cells in the extraction solvent on ice.[3][6] |
| Precipitation of Long-Chain Acyl-CoAs | Long-chain acyl-CoAs are less soluble in highly aqueous solutions. During the final reconstitution step, use a solvent mixture that maintains their solubility, such as 50% methanol in water or a solution containing ammonium (B1175870) acetate (B1210297).[1][2][7] |
| Suboptimal pH | Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic conditions.[7] Use buffered solutions at a slightly acidic to neutral pH (e.g., pH 4.9-7) during extraction and reconstitution to improve stability.[1][7][8] |
| Oxidation | The thiol group in Coenzyme A is susceptible to oxidation. While not always necessary, adding antioxidants like DTT or TCEP to the extraction buffer can be considered if oxidation is suspected. |
Issue: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the time between sample collection and quenching. Ensure all samples are treated identically throughout the protocol. |
| Variable Extraction Volumes | Use precise volumes of extraction solvents and reconstitution solutions, scaled appropriately to the amount of starting material (e.g., tissue weight or cell number). |
| Incomplete Protein Precipitation | After adding the extraction solvent, vortex vigorously to ensure complete protein precipitation.[3] Incomplete removal of proteins can interfere with downstream analysis. |
| Carryover during LC-MS/MS Analysis | Long-chain acyl-CoAs can exhibit carryover between injections. Incorporate a column wash with a high percentage of organic solvent between samples.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples for acyl-CoA analysis?
A1: For optimal preservation, tissue samples should be flash-frozen in liquid nitrogen immediately upon collection and then stored at -80°C.[1] This rapid freezing minimizes enzymatic activity and chemical degradation that can lead to the loss of acyl-CoAs. It is crucial to avoid freeze-thaw cycles.[1]
Q2: Which extraction method is better: solvent precipitation or solid-phase extraction (SPE)?
A2: Both methods have their advantages. Solvent precipitation with solvents like 80% methanol is simple, fast, and provides good recovery for a broad range of acyl-CoAs.[3] Solid-phase extraction (SPE) offers excellent sample cleanup, which can reduce matrix effects in subsequent LC-MS/MS analysis and may improve the recovery of specific acyl-CoA species.[1][3] The choice depends on the specific requirements of your experiment, such as the chain length of the acyl-CoAs of interest and the complexity of the sample matrix.
Q3: My acyl-CoA extracts appear to be degrading in the autosampler. How can I improve their stability?
A3: Acyl-CoA stability in the autosampler is a common concern. Reconstituting the dried extracts in a buffered solution, such as 50% methanol with 50 mM ammonium acetate (pH 7), can significantly improve stability compared to pure water or acidic solutions.[2][7] It is also advisable to maintain the autosampler at a low temperature (e.g., 4°C).[4] Analyzing samples as quickly as possible after reconstitution is also recommended.
Q4: Can I use the same extraction protocol for short-chain and long-chain acyl-CoAs?
A4: While some protocols can extract a broad range of acyl-CoAs, they may not be optimal for both extremes of the chain-length spectrum. Simple methanol-based extractions are generally effective for short- to medium-chain species.[4] For improved recovery of long-chain acyl-CoAs, methods incorporating solvents like isopropanol and acetonitrile, followed by purification steps like SPE, are often recommended.[1][8] If you are interested in a wide range, you may need to optimize your protocol or accept a compromise in recovery for some species.
Data Presentation
Table 1: Comparison of Common Acyl-CoA Extraction Methods
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components. | Not explicitly stated, but high MS intensities reported. | [3] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs. | More time-consuming and can be more expensive than solvent precipitation. | 70-80% depending on tissue type. | [8] |
| Acidic Extraction (e.g., Perchloric Acid) | Effective for quenching enzymatic activity and extracting water-soluble short-chain acyl-CoAs. | Restricts analysis to hydrophilic acyl-CoAs; requires a neutralization step. | Not specified. | [11][12] |
| Organic-Aqueous Mixture (Acetonitrile/Methanol/Water) | Can extract a broader range of both hydrophilic and hydrophobic acyl-CoAs. | Requires a lyophilization and resolubilization step, which can introduce variability. | Not specified. | [11][12] |
Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 hours (Data synthesized from literature to illustrate relative stability)
| Acyl-CoA Standard | % Degradation in Water (approx.) | % Degradation in 50% Methanol / 50mM Ammonium Acetate (pH 7) (approx.) | Reference |
| Acetyl-CoA | >30% | <10% | [7] |
| Palmitoyl-CoA | >50% | <15% | [7] |
| Free CoA | <30% | <10% | [4] |
| Hexanoyl-CoA | >90% (after 24h) | Significantly more stable | [4] |
| C14:1-CoA | >90% (after 24h) | Significantly more stable | [4] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade) containing an appropriate internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol (with internal standard) to cover the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
Protocol 2: Acyl-CoA Extraction from Tissues using Homogenization and SPE
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples and incorporates a solid-phase extraction (SPE) step for improved purity.[1][8]
Materials:
-
Frozen tissue sample (~100 mg)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN) and Isopropanol
-
Saturated Ammonium Sulfate
-
Weak anion exchange SPE columns
-
Solvents for SPE: Methanol, Water, 2% Formic Acid, 2% and 5% Ammonium Hydroxide
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Tissue Pulverization:
-
Keep the tissue frozen on dry ice or in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
-
Solvent Extraction:
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
The upper phase contains the acyl-CoAs. Carefully collect this phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a weak anion exchange SPE column with methanol, followed by water.
-
Load: Load the collected supernatant onto the SPE column.
-
Wash: Wash the column with 2% formic acid, followed by a methanol wash.
-
Elute: Elute the acyl-CoAs first with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.
-
-
Drying and Reconstitution:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: Workflow for Acyl-CoA Extraction from Cultured Cells.
Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comparing Isotridecanoyl-CoA Levels in Healthy vs. Diseased Tissue
For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific metabolites in disease pathogenesis is paramount. This guide provides a comprehensive framework for comparing the levels of isotridecanoyl-CoA, a medium-chain fatty acyl-CoA, in healthy versus diseased tissues. While specific comparative data for this compound is not extensively published, this document outlines the established methodologies and theoretical pathways to enable such investigations.
Altered acyl-CoA metabolism is a known hallmark of various metabolic disorders, including fatty acid oxidation disorders, obesity, diabetes, and certain cancers[1]. The precise quantification of individual acyl-CoA species like this compound can, therefore, offer valuable insights into disease-specific metabolic reprogramming and present opportunities for novel biomarker discovery and therapeutic intervention[1].
Comparative Analysis of Acyl-CoA Quantification Methods
The gold standard for the sensitive and specific quantification of acyl-CoA species from complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3]. The choice of sample preparation and chromatographic technique is critical for achieving accurate and reproducible results. Below is a comparison of common approaches.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, rapid, and provides good recovery for a broad range of acyl-CoAs[3][4]. | Potential for ion suppression due to co-extracted matrix components. May have lower recovery for very long-chain species[3]. | High MS intensities reported, though specific percentages are not detailed[4]. | 1-5 fmol has been reported for a range of acyl-CoAs with optimized methods[5]. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, which reduces matrix effects and improves signal-to-noise. High recovery for a wide range of acyl-CoAs[3]. | More time-consuming and can be cost-prohibitive. Potential for metabolite loss if not optimized[4]. | 90-111% for acyl-CoAs from C2 to C20 has been achieved[5]. | Can achieve fmol-level detection[5][6]. |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible research[3]. The following sections provide a synthesized methodology for the extraction and quantification of this compound from tissue samples, based on established practices for acyl-CoA analysis.
Sample Preparation: Acyl-CoA Extraction from Tissue
This protocol is adapted from methodologies that emphasize efficiency and broad recovery of acyl-CoA species[3][4].
-
Sample Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Weigh the frozen tissue (typically 25-100 mg)[7].
-
Homogenize the frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)[3][4]. The volume should be sufficient to immerse the sample completely.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation[3].
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris[4].
-
Carefully collect the supernatant, which contains the acyl-CoAs and other metabolites.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a buffer suitable for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate)[4].
-
LC-MS/MS Quantification of this compound
This protocol leverages the high sensitivity and specificity of tandem mass spectrometry for acyl-CoA analysis[1][2].
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for the separation of medium to long-chain acyl-CoAs.
-
Employ a gradient elution using a mobile phase system, such as:
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
The gradient should be optimized to ensure the separation of this compound from other isomers and structurally similar molecules.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI)[2].
-
Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, this would involve monitoring specific precursor-to-product ion transitions[2][8]. While the exact masses would need to be determined empirically, a common fragmentation pattern for acyl-CoAs involves the neutral loss of 507 Da[2].
-
-
Data Analysis:
-
Quantify this compound by comparing the peak areas from the tissue samples to a standard curve generated with authentic, purified this compound standards[3].
-
The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification to correct for matrix effects and variations in extraction efficiency[3].
-
Visualization of Key Processes
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are provided in the DOT language for use with Graphviz.
Caption: A typical workflow for the comparative analysis of this compound.
This compound, as a fatty acyl-CoA, is expected to be a substrate for or an intermediate in fatty acid beta-oxidation, a key energy-producing pathway.
Caption: The role of this compound in mitochondrial beta-oxidation.
Concluding Remarks
The comparison of this compound levels between healthy and diseased tissues represents a focused approach within the broader field of metabolomics to uncover disease-specific metabolic vulnerabilities. While the existing literature provides a robust foundation for the analytical methodologies required for such a study, further research is needed to specifically quantify this compound across various pathological conditions. The protocols and frameworks provided herein offer a clear path forward for researchers aiming to elucidate the role of this and other medium-chain acyl-CoAs in health and disease. Such investigations are crucial for advancing our understanding of metabolic dysregulation and for the development of next-generation diagnostics and therapeutics.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Crossroads: A Comparative Guide to the Metabolism of Isotridecanoyl-CoA and n-Tridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two 13-carbon fatty acyl-CoA molecules: the branched-chain isotridecanoyl-CoA and the straight-chain n-tridecanoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in areas such as inborn errors of metabolism, nutritional science, and the development of therapeutics targeting fatty acid oxidation. While direct comparative quantitative data for these specific molecules is limited in publicly available literature, this guide extrapolates from well-established principles of fatty acid metabolism to highlight their fundamental differences.
At a Glance: Key Metabolic Differences
The primary metabolic distinction between this compound and n-tridecanoyl-CoA lies in their initial catabolic pathways, dictated by the presence or absence of a methyl branch in their carbon chain. This structural difference necessitates processing by different enzymatic machinery in distinct subcellular compartments.
| Feature | This compound (Branched-Chain) | n-Tridecanoyl-CoA (Straight-Chain) |
| Primary Metabolic Pathway | Alpha-oxidation | Beta-oxidation |
| Subcellular Location | Peroxisomes | Mitochondria |
| Initial Enzymatic Step | Hydroxylation by phytanoyl-CoA hydroxylase | Dehydrogenation by acyl-CoA dehydrogenase |
| Carbon Removal | One carbon at a time (as CO2) | Two carbons at a time (as acetyl-CoA) |
| Key End Products | Propionyl-CoA, Acetyl-CoA, CO2 | Acetyl-CoA, Propionyl-CoA |
| Metabolic Fate of Propionyl-CoA | Conversion to succinyl-CoA for entry into the Citric Acid Cycle[1][2][3] | Conversion to succinyl-CoA for entry into the Citric Acid Cycle[4][5][6] |
Metabolic Pathways: A Detailed Comparison
This compound: The Alpha-Oxidation Pathway
This compound, possessing a methyl group, undergoes alpha-oxidation, a process primarily occurring in the peroxisomes.[7][8] This pathway is essential for the metabolism of branched-chain fatty acids that cannot directly enter the beta-oxidation spiral.
The key steps in the alpha-oxidation of this compound are:
-
Hydroxylation: The pathway is initiated by the enzyme phytanoyl-CoA hydroxylase, which adds a hydroxyl group to the alpha-carbon of the fatty acyl-CoA.[7][9]
-
Decarboxylation: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase, releasing the original carboxyl carbon as formyl-CoA (which is further metabolized to CO2) and producing a fatty aldehyde that is one carbon shorter.[7]
-
Oxidation: The aldehyde is subsequently oxidized to a carboxylic acid, which can then be activated to its CoA ester. This new, shorter acyl-CoA can then enter the beta-oxidation pathway.
For this compound (a C13 branched-chain fatty acid), alpha-oxidation would remove one carbon, yielding a C12 branched-chain acyl-CoA. This can then undergo further rounds of beta-oxidation until propionyl-CoA and acetyl-CoA are produced.
n-Tridecanoyl-CoA: The Beta-Oxidation Pathway
n-Tridecanoyl-CoA, as a straight-chain odd-carbon fatty acid, is metabolized through the well-established beta-oxidation pathway within the mitochondria.[5][6] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons.
The steps in each cycle of beta-oxidation are:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH2.[4]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[5]
-
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, generating NADH.[4]
-
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter.[5]
For n-tridecanoyl-CoA (a C13 fatty acid), this cycle repeats five times, yielding five molecules of acetyl-CoA and one molecule of propionyl-CoA from the final three carbons.[10]
The Common Fate of Propionyl-CoA
Both pathways ultimately produce propionyl-CoA. This three-carbon molecule is converted to succinyl-CoA in a three-step process involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[2][11] Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.[3][12]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the metabolism of this compound and n-tridecanoyl-CoA.
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates
Objective: To quantify and compare the rate of oxidation of this compound and n-tridecanoyl-CoA by isolated mitochondria or peroxisomes.
Materials:
-
Isolated rat liver mitochondria and peroxisomes
-
[1-¹⁴C]Isotridecanoic acid and [1-¹⁴C]n-tridecanoic acid
-
Coenzyme A, ATP, L-carnitine
-
Reaction buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, MgCl2, and BSA)
-
Perchloric acid
-
Scintillation cocktail and scintillation counter
Protocol:
-
Substrate Preparation: Radiolabeled isotridecanoic acid and n-tridecanoic acid are converted to their respective CoA esters in a reaction mixture containing ATP and Coenzyme A.
-
Reaction Incubation: Isolated mitochondria or peroxisomes (depending on the substrate being tested) are incubated with the respective ¹⁴C-labeled acyl-CoA substrate in the reaction buffer at 37°C. For mitochondrial assays, L-carnitine is included to facilitate transport across the inner mitochondrial membrane.[13][14]
-
Reaction Termination: The reaction is stopped by the addition of perchloric acid, which precipitates unoxidized fatty acids and proteins.[15]
-
Separation of Products: The samples are centrifuged, and the supernatant containing the acid-soluble metabolites (¹⁴C-labeled acetyl-CoA, propionyl-CoA, and other short-chain acyl-CoAs) is collected.
-
Quantification: The radioactivity in the supernatant is measured using a scintillation counter. The rate of fatty acid oxidation is expressed as nmol of substrate oxidized per minute per mg of protein.[16][17]
Analysis of Acyl-CoA Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and quantify the acyl-CoA intermediates and end products of this compound and n-tridecanoyl-CoA metabolism.
Materials:
-
Cell cultures (e.g., hepatocytes) or isolated organelles
-
Isotridecanoic acid and n-tridecanoic acid
-
Acetonitrile, methanol, ammonium (B1175870) acetate (B1210297)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Protocol:
-
Cell Culture and Treatment: Cells are incubated with either isotridecanoic acid or n-tridecanoic acid for a specified period.
-
Metabolite Extraction: The cells are harvested, and intracellular metabolites, including acyl-CoAs, are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).
-
LC Separation: The extracted metabolites are separated by reverse-phase liquid chromatography. A C18 column is typically used with a gradient of mobile phases, such as ammonium acetate in water and acetonitrile.[18][19]
-
MS Detection: The separated acyl-CoAs are detected by the mass spectrometer operating in a selected reaction monitoring (SRM) mode for high specificity and sensitivity. The parent ion and a specific fragment ion for each acyl-CoA of interest are monitored.[20][21]
-
Data Analysis: The peak areas of the different acyl-CoA species are integrated, and their concentrations are determined by comparison to a standard curve generated with known amounts of acyl-CoA standards.
Experimental Workflow Visualization
The following diagram illustrates a hypothetical experimental workflow for comparing the metabolism of the two fatty acyl-CoAs.
References
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. nepjol.info [nepjol.info]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. jjcollegeara.co.in [jjcollegeara.co.in]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells [jove.com]
- 18. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Isotridecanoyl-CoA in Branched-Chain Fatty Acid Metabolism Disorders: A Comparative Guide
For Immediate Release
A Deep Dive into Branched-Chain Fatty Acid Metabolism: Evaluating the Potential Role of Isotridecanoyl-CoA in Peroxisomal Disorders
This guide provides a comparative analysis of the established metabolic pathways of branched-chain fatty acids implicated in diseases like Refsum disease, and explores the hypothetical role of this compound within this context. Designed for researchers, scientists, and drug development professionals, this document summarizes key metabolic pathways, compares potential biomarkers, and details experimental protocols for validation.
Introduction
Disorders of branched-chain fatty acid metabolism, such as Refsum disease, are characterized by the accumulation of specific fatty acids due to enzymatic defects.[1][2] The primary culprit in classical Refsum disease is the accumulation of phytanic acid, a 3-methyl branched-chain fatty acid, due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase.[2][3] The subsequent metabolism of pristanic acid, the product of phytanic acid alpha-oxidation, is also crucial. While the roles of phytanoyl-CoA and pristanoyl-CoA are well-documented, the involvement of other branched-chain acyl-CoA intermediates, such as this compound, remains less clear. This guide evaluates the potential role of this compound by comparing its hypothetical metabolism with the established pathways of phytanic and pristanic acid.
Comparative Analysis of Metabolic Pathways
The metabolism of branched-chain fatty acids is a complex process primarily occurring in the peroxisomes.[4][5] Below is a comparison of the established pathway for phytanic and pristanic acid with a hypothetical pathway for this compound.
| Feature | Phytanic Acid Metabolism (Established) | Pristanic Acid Metabolism (Established) | This compound Metabolism (Hypothetical) |
| Initial Substrate | Phytanic Acid | Pristanic Acid | Isotridecanoic Acid |
| Cellular Location | Peroxisomes | Peroxisomes and Mitochondria | Peroxisomes and Mitochondria |
| Initial Activation | Conversion to Phytanoyl-CoA | Conversion to Pristanoyl-CoA | Conversion to this compound |
| Key Metabolic Pathway | Alpha-oxidation followed by beta-oxidation | Beta-oxidation | Beta-oxidation |
| Key Enzymes | Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase | Branched-chain acyl-CoA oxidase, multifunctional enzyme 2 (MFP2), sterol carrier protein X (SCPX) | Short/branched-chain acyl-CoA dehydrogenase (SBCAD) or other acyl-CoA dehydrogenases with broad specificity |
| Metabolic Products | Pristanic acid, Acetyl-CoA, Propionyl-CoA | 4,8-dimethylnonanoyl-CoA, Propionyl-CoA, Acetyl-CoA | Shorter branched-chain acyl-CoAs, Propionyl-CoA, Acetyl-CoA |
| Associated Disease | Refsum Disease | Disorders of peroxisomal beta-oxidation (e.g., D-bifunctional protein deficiency) | Potentially a yet-unidentified or a subtype of existing branched-chain fatty acid metabolism disorders |
Experimental Data: Acyl-CoA Profiles in Peroxisomal Disorders
While direct evidence for the accumulation of this compound in a specific metabolic disease is currently lacking in the scientific literature, acyl-CoA profiling in patients with peroxisomal disorders provides a valuable tool for identifying novel biomarkers. Tandem mass spectrometry (MS/MS) is a powerful technique for the comprehensive analysis of acyl-CoA species in biological samples.[6][7]
Table 1: Hypothetical Comparative Acyl-CoA Profile in a Branched-Chain Fatty Acid Metabolism Disorder
| Acyl-CoA Species | Control (Healthy Individual) - Relative Abundance | Refsum Disease Patient - Relative Abundance | Hypothetical Disorder with Impaired this compound Metabolism - Relative Abundance |
| Phytanoyl-CoA | Low | Very High | Low |
| Pristanoyl-CoA | Low | High | Low |
| This compound | Very Low | Very Low | High |
| Acetyl-CoA | Normal | Normal to slightly decreased | Potentially decreased |
| Propionyl-CoA | Normal | Normal to slightly decreased | Potentially decreased |
| 4,8-Dimethylnonanoyl-CoA | Very Low | Elevated | Very Low |
Experimental Protocols
Validating the role of this compound requires sensitive and specific analytical methods to detect and quantify its presence in biological samples.
Acyl-CoA Extraction from Biological Samples (Fibroblasts, Plasma, or Tissue)
-
Objective: To isolate acyl-CoA esters from cellular or fluid matrices.
-
Methodology:
-
Homogenize tissue or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Centrifuge to separate the aqueous and organic phases.
-
Collect the aqueous phase containing the acyl-CoAs.
-
Perform solid-phase extraction (SPE) for further purification and concentration of the acyl-CoA fraction.
-
Dry the purified fraction under nitrogen and reconstitute in a solvent suitable for mass spectrometry analysis.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To specifically detect and quantify this compound.
-
Methodology:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate acyl-CoAs on a C18 reversed-phase column using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve chromatographic resolution.
-
Perform targeted analysis using Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound and a specific product ion generated by collision-induced dissociation are monitored.
-
Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
-
In Vitro Enzyme Assays
-
Objective: To identify enzymes capable of metabolizing this compound.
-
Methodology:
-
Incubate synthetic this compound with purified candidate enzymes (e.g., recombinant acyl-CoA dehydrogenases) or cell lysates.
-
Monitor the reaction for the depletion of the substrate (this compound) and the formation of expected products (e.g., a shorter-chain acyl-CoA and NADH/FADH2) over time using LC-MS/MS or spectrophotometric methods.
-
Enzymes showing significant activity can be further characterized to determine their kinetic parameters.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the established and hypothetical metabolic pathways.
Figure 1: Established metabolic pathway of phytanic and pristanic acid.
Figure 2: Hypothetical metabolic pathway of this compound.
Conclusion
The validation of this compound's role in a specific metabolic disease is an ongoing area of research. While direct evidence remains to be uncovered, its structural similarity to other disease-relevant branched-chain fatty acids suggests a plausible, yet hypothetical, involvement in peroxisomal and mitochondrial metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence and metabolic fate of this compound in patient samples, which may lead to the identification of novel biomarkers and a deeper understanding of the pathophysiology of branched-chain fatty acid metabolism disorders. Further research, particularly comprehensive acyl-CoA profiling in patients with uncharacterized metabolic disorders, is warranted to elucidate the precise role of this compound.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructure of skin from Refsum disease with emphasis on epidermal lamellar bodies and stratum corneum barrier lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched-Chain vs. Straight-Chain Acyl-CoA Metabolism
A Comprehensive Guide for Researchers and Drug Development Professionals
The metabolism of acyl-coenzyme A (acyl-CoA) is a cornerstone of cellular energy homeostasis and biosynthetic processes. Acyl-CoAs, thioester derivatives of fatty acids, are central intermediates in numerous metabolic pathways. While the metabolism of straight-chain acyl-CoAs, primarily derived from fatty acids, is well-characterized, the distinct pathways and regulatory mechanisms governing branched-chain acyl-CoAs, originating from branched-chain amino acids and fatty acids, present unique complexities and therapeutic opportunities. This guide provides a detailed comparative analysis of these two fundamental metabolic pathways, offering insights into their key differences, regulatory networks, and implications in health and disease.
Overview of Metabolic Pathways
Straight-chain acyl-CoA metabolism predominantly involves the catabolism of straight-chain fatty acids through β-oxidation to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for ATP production.[1][2] In contrast, branched-chain acyl-CoA metabolism processes branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and branched-chain fatty acids. This process involves a series of unique enzymatic steps to convert these non-linear molecules into intermediates that can enter central energy metabolism, such as acetyl-CoA and succinyl-CoA.[3][4]
Key Distinctions in Metabolic Flow:
-
Straight-Chain Acyl-CoA Metabolism: A linear, repetitive four-step process of β-oxidation (oxidation, hydration, oxidation, thiolysis) that shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1]
-
Branched-Chain Acyl-CoA Metabolism: Requires specific dehydrogenases and additional enzymatic modifications to handle the methyl branches, leading to the production of acetyl-CoA, propionyl-CoA (which is then converted to succinyl-CoA), and/or acetoacetate.[3][4]
Quantitative Comparison of Key Metabolic Parameters
The following tables provide a quantitative comparison of key aspects of branched-chain and straight-chain acyl-CoA metabolism.
Table 1: Comparison of Key Enzymes and Kinetic Parameters
| Feature | Straight-Chain Acyl-CoA Metabolism | Branched-Chain Acyl-CoA Metabolism |
| Key Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex |
| Substrates | Straight-chain acyl-CoAs (C4-C12) | α-keto acids derived from leucine, isoleucine, and valine |
| Products | Enoyl-CoA, FADH₂ | Acyl-CoA, CO₂, NADH |
| Typical K_m_ (for primary substrate) | ~2-10 µM (for octanoyl-CoA) | Broad specificity with similar K_m_ values for its substrates[5] |
| Typical V_max_ | Varies by tissue and metabolic state | Varies by tissue and metabolic state[6] |
Table 2: Comparison of Metabolite Concentrations in Different Tissues
| Metabolite | Liver (nmol/g wet weight) | Muscle (pmol/mg protein) |
| Total Acyl-CoAs | High (~15-60)[7] | Lower than liver (LHCNM2 cells: 0.2-65)[8] |
| Acetyl-CoA | ~0.100–0.350 nmol/mg protein[9] | Variable, dependent on energy state |
| Propionyl-CoA | Lower than acetyl-CoA | Present, derived from BCAA and odd-chain fatty acid oxidation |
| Branched-Chain Acyl-CoAs | Present, reflects dietary intake and protein turnover | Higher capacity for BCAA catabolism |
Note: Concentrations can vary significantly based on physiological state (e.g., fed vs. fasted).
Table 3: Associated Metabolic Disorders and Their Prevalence
| Disorder | Affected Pathway | Deficient Enzyme | Typical Prevalence |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Straight-Chain | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 1 in 4,900 to 1 in 27,000 in Caucasians[10] |
| Maple Syrup Urine Disease (MSUD) | Branched-Chain | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | 1 in 185,000 births worldwide[11][12] |
Regulatory Signaling Pathways
The metabolism of both branched-chain and straight-chain acyl-CoAs is tightly regulated by key signaling pathways that sense the energy status of the cell.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When activated by a high AMP/ATP ratio, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[1][13] Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. Thus, AMPK activation promotes fatty acid oxidation. AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphanet: Medium chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 11. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. The epidemiology of medium chain acyl-CoA dehydrogenase deficiency: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Isotridecanoyl-CoA Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of isotridecanoyl-CoA is crucial for understanding its role in various metabolic pathways. This guide provides a comparative overview of the primary analytical methods applicable to the measurement of this compound, offering supporting data and detailed experimental protocols to aid in the selection and cross-validation of these techniques.
While methods for the direct cross-validation of this compound analysis are not extensively documented, this guide draws parallels from the analysis of other long-chain acyl-CoAs to provide a robust framework for methodological comparison. The primary techniques discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the major analytical techniques used for the quantification of long-chain acyl-CoAs, which are analogous to this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC | Enzymatic Assays |
| Specificity | Very High | High | Moderate to High | Moderate to High |
| Sensitivity | Very High (nM to sub-nM)[1] | High | Moderate (µM to nM)[2] | High (µM to pM)[3][4] |
| Linearity (R²) | >0.99[1] | >0.99 | >0.999[2] | Typically Linear[4] |
| Accuracy (% Recovery) | 80-114%[1] | Not specified | 92-106%[5] | Not specified |
| Inter-assay Precision (% CV) | 2.6-12.2%[6] | <3% (for EPA)[7] | <10%[5] | Not specified |
| Intra-assay Precision (% CV) | 1.2-4.4%[6] | <3% (for EPA)[7] | <10%[5] | Not specified |
| Sample Derivatization | Not required | Required (e.g., FAMEs)[8] | Not typically required[9] | Not required |
| Throughput | High | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of typical experimental protocols for each of the discussed methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1][10]
-
Sample Preparation:
-
Homogenize tissue samples in a cold potassium phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[11]
-
Add an internal standard, such as heptadecanoyl-CoA.[11]
-
Perform protein precipitation and extraction using an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[11]
-
Centrifuge the homogenate to pellet proteins and other insoluble material.[11]
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) on a cartridge like Oasis HLB.[12]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C8 or C18 column for separation.[6][11]
-
Employ a binary gradient elution with mobile phases such as 15 mM ammonium (B1175870) hydroxide (B78521) in water and 15 mM ammonium hydroxide in acetonitrile.[6][11]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[11]
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. A common transition for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis, but requires derivatization to convert non-volatile acyl-CoAs into volatile fatty acid methyl esters (FAMEs).[8]
-
Sample Preparation and Derivatization:
-
Hydrolyze the acyl-CoA sample to release the free fatty acid.
-
Extract the fatty acids using an organic solvent.
-
Derivatize the fatty acids to FAMEs using a reagent such as methanol (B129727) with an acid catalyst or pentafluorobenzyl bromide for enhanced sensitivity.[8][13]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.[7]
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of acyl-CoAs, often with UV or charged aerosol detection (CAD).
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation involves homogenization, protein precipitation, and extraction.
-
An internal standard can be used to improve quantitative accuracy.[5]
-
-
Chromatographic Separation:
-
Use a reverse-phase C8 or C18 column.[5]
-
Isocratic or gradient elution can be employed with a suitable mobile phase, such as a mixture of methanol, water, and an ion-pairing agent if necessary.
-
-
Detection:
-
UV detection is common, monitoring the absorbance of the adenine (B156593) moiety of CoA at around 260 nm.
-
Charged Aerosol Detection (CAD) provides a more uniform response for different lipid classes and offers good sensitivity.[2]
-
Enzymatic Assays
Enzymatic assays offer a high-throughput and often sensitive method for quantifying total or specific acyl-CoAs.
-
Principle: These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable signal, such as a change in fluorescence or absorbance. For long-chain acyl-CoAs, the assay often involves an acyl-CoA oxidase that produces hydrogen peroxide, which is then used in a subsequent reaction to generate a fluorescent or colored product.[15][16]
-
Assay Procedure:
-
Prepare cell or tissue lysates.
-
In a microplate format, combine the sample with a reaction mixture containing the necessary enzymes (e.g., acyl-CoA oxidase, horseradish peroxidase), substrates (e.g., a fluorogenic or chromogenic probe), and cofactors in a suitable buffer.[15][16]
-
Incubate for a defined period at a specific temperature.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the acyl-CoA concentration by comparing the signal to a standard curve generated with known amounts of a relevant acyl-CoA standard.
-
Cross-Validation Workflow
A critical step in analytical method development is cross-validation, which ensures that different methods yield comparable results. The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound measurement.
Conclusion
The measurement of this compound can be approached using several analytical techniques, with LC-MS/MS offering the highest sensitivity and specificity. However, GC-MS, HPLC, and enzymatic assays represent viable alternatives depending on the specific requirements of the research, such as sample throughput and available instrumentation. A thorough cross-validation, as outlined in this guide, is paramount to ensure the accuracy and reliability of the obtained quantitative data. By carefully considering the performance characteristics and experimental protocols of each method, researchers can confidently select the most appropriate approach for their studies of this compound metabolism.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. A sensitive assay of acyl-coenzyme A oxidase by coupling with beta-oxidation multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs [pubmed.ncbi.nlm.nih.gov]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Enzyme kinetics of isotridecanoyl-CoA compared to other fatty acyl-CoAs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme kinetics of isotridecanoyl-CoA, a branched-chain fatty acyl-CoA, with other straight-chain and branched-chain fatty acyl-CoAs. Due to the limited availability of direct kinetic data for this compound, this comparison leverages data from analogous branched-chain fatty acids to provide a comprehensive overview for researchers in lipid metabolism and drug development. The guide details the substrate specificity and reaction rates of key enzymes involved in fatty acid metabolism, namely acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases. Furthermore, detailed experimental protocols for the key kinetic assays are provided, alongside a visualization of the relevant metabolic pathway.
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize the kinetic parameters (Km, Vmax, and kcat) of key enzymes involved in fatty acid metabolism with various fatty acyl-CoA substrates. This data provides a basis for comparing the expected kinetic behavior of this compound with well-characterized straight-chain and other branched-chain fatty acyl-CoAs.
Table 1: Acyl-CoA Synthetase (ACS) Kinetics
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver Microsomes | 4.0 | 85 | 1.4 | 3.5 x 10⁵ | [1] |
| Oleoyl-CoA (C18:1) | Rat Liver Microsomes | 5.0 | 110 | 1.8 | 3.6 x 10⁵ | [2] |
| Linoleoyl-CoA (C18:2) | Rabbit Skeletal Muscle | - | 2.6 | - | - | [3] |
| Stearoyl-CoA (C18:0) | Rabbit Skeletal Muscle | - | 0.94 | - | - | [3] |
| Isobutyryl-CoA (iC4:0) | Staphylococcus aureus MbcS | 150 | - | 0.8 | 5.3 x 10³ | [4] |
| 2-Methylbutyryl-CoA (aC5:0) | Staphylococcus aureus MbcS | 80 | - | 1.2 | 1.5 x 10⁴ | [4] |
Table 2: Acyl-CoA Dehydrogenase (ACAD) Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Palmitoyl-CoA (C16:0) | Human LCAD | 1.5 | 3.5 | 2.6 | 1.7 x 10⁶ | [5] |
| Octanoyl-CoA (C8:0) | Human MCAD | 2.1 | 10.2 | 7.6 | 3.6 x 10⁶ | [6] |
| Butyryl-CoA (C4:0) | Human SCAD | 14 | 8.5 | 6.3 | 4.5 x 10⁵ | [6] |
| Isovaleryl-CoA (iC5:0) | Human IVD | 2.6 | - | - | - | [7] |
| Isobutyryl-CoA (iC4:0) | Human IBD | 2.6 | - | - | - | [7] |
Table 3: Carnitine Palmitoyltransferase (CPT) Kinetics
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver CPT I | 2.7 | 15.4 | [8] |
| Oleoyl-CoA (C18:1) | Rat Liver CPT I | 3.5 | 18.2 | [2] |
| Linoleoyl-CoA (C18:2) | Rat Liver CPT I | 4.2 | 12.1 | [2] |
| Stearoyl-CoA (C18:0) | Rat Liver CPT I | 2.9 | 10.8 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols serve as a reference for researchers aiming to conduct similar kinetic studies.
Radiometric Assay for Acyl-CoA Synthetase Activity
This assay measures the incorporation of a radiolabeled fatty acid into an acyl-CoA.
Materials:
-
Radiolabeled fatty acid (e.g., [¹⁴C]isotridecanoic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Cell lysates or purified enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Add the radiolabeled fatty acid to the reaction mixture.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's reagent.
-
Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.
-
Collect the aqueous phase and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.[9]
ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
This continuous assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the oxidation of the acyl-CoA substrate.[10]
Materials:
-
Purified acyl-CoA dehydrogenase
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., this compound)
-
Anaerobic cuvette or 96-well plate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), the acyl-CoA substrate, and ETF in an anaerobic environment.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase.
-
Monitor the decrease in ETF fluorescence over time (excitation ~380 nm, emission ~495 nm). The rate of fluorescence decrease is proportional to the enzyme activity.
-
To ensure anaerobic conditions, the assay can be performed in a sealed cuvette after purging with an inert gas (e.g., argon) or in a microplate format with an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).[10]
Spectrophotometric Assay for Carnitine Palmitoyltransferase Activity
This assay measures the forward reaction of CPT I or CPT II by detecting the formation of acylcarnitine.
Materials:
-
Mitochondrial preparations or purified CPT
-
Palmitoyl-CoA (or other acyl-CoA substrate)
-
L-[³H]carnitine
-
Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Bovine Serum Albumin (BSA)
-
Malonyl-CoA (for CPT I inhibition studies)
-
Perchloric acid
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, BSA, and L-[³H]carnitine.
-
Add the mitochondrial preparation or purified enzyme.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding perchloric acid.
-
Extract the radiolabeled acylcarnitine with butanol.
-
Measure the radioactivity in the butanol phase using a scintillation counter.
-
Calculate the amount of acylcarnitine formed based on the specific activity of the L-[³H]carnitine.[8]
Mandatory Visualization
The following diagram illustrates the mitochondrial beta-oxidation pathway for branched-chain fatty acids, highlighting the key enzymes involved.
Caption: Mitochondrial beta-oxidation of a branched-chain fatty acid.
References
- 1. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of acyl-CoA profiles across different cell lines.
A Comparative Analysis of Acyl-CoA Profiles in Diverse Cell Lines
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, holding central roles in energy production, fatty acid metabolism, and the biosynthesis of complex lipids.[1] Their accurate quantification is crucial for understanding metabolic regulation in various physiological and pathological conditions, including cancer and metabolic diseases.[1] This guide provides a quantitative comparison of acyl-CoA profiles across different mammalian cell lines, supported by detailed experimental protocols and pathway visualizations to aid researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Acyl-CoA Profiles
The abundance and composition of acyl-CoA pools can vary significantly between different cell types, reflecting their unique metabolic phenotypes. The following tables summarize quantitative data for various acyl-CoA species across several well-characterized cell lines. It is important to note that direct comparisons may be affected by variations in experimental conditions and normalization methods (e.g., per cell number versus per mg protein) across different studies.[1]
Table 1: Total and Very-Long-Chain Acyl-CoA Content in Macrophage and Breast Cancer Cell Lines.
| Cell Line | Total Fatty Acyl-CoAs (pmol/10⁶ cells) | Proportion of Very-Long-Chain (>C20) Acyl-CoAs | Key Observations |
| RAW264.7 (Mouse Macrophage) | 12.0 ± 1.0[2][3] | <10%[2][3] | Myristoyl-CoA (C14:0) constitutes ~20% of the total fatty acyl-CoAs.[3] |
| MCF7 (Human Breast Carcinoma) | 80.4 ± 6.1[2][3] | >50%[2][3] | Contains high levels of C24:0 and C26:0 CoAs, comparable to C16:0 and C18:0 levels.[2][3] |
Table 2: Short-Chain Acyl-CoA Profile in a Human Liver Cell Line.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) |
| Acetyl-CoA | 10.644[1] |
| Propionyl-CoA | 3.532[1] |
| Butyryl-CoA | 1.013[1] |
| Succinyl-CoA | 25.467[1] |
| HMG-CoA | 0.971[1] |
Table 3: Comparative Long-Chain Acyl-CoA Levels in Hepatic and Prostate Cell Lines.
| Cell Line | Description | Relative Acyl-CoA Levels | Specific Changes |
| HepG2 | Normal Hepatic | Higher levels of C10-C18 CoAs compared to PNT2 cells.[4] | - |
| Hep3B | Tumorigenic Hepatic | Lower levels of C12:0, C14:0, C16:0, C18:0, C18:1, and C20:0 CoA compared to HepG2.[4] | Suggests altered fatty acid metabolism in tumorigenic liver cells.[4] |
| PNT2 | Nontumorigenic Prostate | Baseline for prostate cell comparison. | - |
| DU145 | Tumorigenic Prostate | Lower C12:0 & C20:4 CoA; Higher C14:0 & C16:0 CoA compared to PNT2.[4] | Reflects specific alterations in fatty acid metabolism in prostate cancer cells.[4] |
Experimental Protocols
The accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[1] The following protocol outlines a robust method for the extraction and analysis of acyl-CoAs from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Acyl-CoA Extraction from Cell Culture
This procedure is designed for both adherent and suspension cell cultures.[1]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol[4]
-
Internal Standards (e.g., odd-chain-length fatty acyl-CoAs like C15:0- or C17:0-CoA)[3]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1-2 mL of cold methanol (B129727) (containing internal standards) and scrape the cells.[1][4]
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in cold methanol containing internal standards.[1]
-
-
Lysis and Extraction:
-
Supernatant Collection:
-
Sample Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.[1][4]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent. Pure methanol is recommended as it provides the best stability for acyl-CoA analytes.[4]
-
Vortex and centrifuge the reconstituted sample to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial for analysis.[4]
-
II. LC-MS/MS Analysis
Instrumentation & Conditions:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically employed for separation.[3][5]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode generally provides higher sensitivity for acyl-CoA analysis.[3]
-
Mass Spectrometry: A tandem mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification.[3][4] The fragmentation of acyl-CoAs often results in a characteristic neutral loss of 507 Da, which can be used for untargeted screening.[5]
Quantification:
-
Absolute quantification is achieved by creating calibration curves for each analyte.[4]
-
The peak areas of endogenous acyl-CoAs are normalized to the peak areas of the spiked-in odd-chain-length internal standards to correct for extraction efficiency and matrix effects.[3]
Visualizations
Experimental Workflow
The diagram below illustrates the key steps involved in the quantitative analysis of acyl-CoA profiles from cultured cells.
Caption: Workflow for acyl-CoA profiling in mammalian cells.
Signaling Pathway: Fatty Acid Activation and Metabolism
Acyl-CoAs are the activated forms of fatty acids, a required step before they can be metabolized for energy or used for lipid synthesis.[6] The diagram below shows the activation of a long-chain fatty acid and its entry into the mitochondrial beta-oxidation pathway.
Caption: Activation and mitochondrial import of fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isotridecanoyl-CoA and its C13:0-CoA Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of lipid isomers is paramount for understanding metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of analytical methodologies to differentiate isotridecanoyl-CoA from other C13:0-CoA isomers, supported by experimental data and detailed protocols.
This compound, a C13:0 branched-chain acyl-coenzyme A, and its isomers, such as the straight-chain n-tridecanoyl-CoA and other branched-chain variants like anteiso-tridecanoyl-CoA, present a significant analytical challenge due to their identical mass and elemental composition. However, their distinct structural arrangements lead to subtle differences in physicochemical properties that can be exploited for their separation and identification. The primary methodologies for this purpose are gas chromatography-mass spectrometry (GC-MS) of the corresponding fatty acid methyl esters (FAMEs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of the acyl-CoA thioesters.
Comparative Analysis of Analytical Techniques
The differentiation of C13:0-CoA isomers relies on chromatographic separation followed by mass spectrometric detection. The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the required sensitivity, and whether the analysis is targeted at the free fatty acid pool or the intact acyl-CoA esters.
| Technique | Analyte | Principle of Differentiation | Advantages | Limitations |
| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Chromatographic Separation: Differences in volatility and interaction with the stationary phase based on the methyl branch position lead to distinct retention times. Mass Spectrometry: Characteristic fragmentation patterns of the FAMEs upon electron ionization (EI) can reveal the location of the methyl branch. | High chromatographic resolution, established libraries of mass spectra for FAMEs, excellent for resolving positional isomers. | Indirect analysis requiring derivatization, which can introduce artifacts. Not suitable for the direct analysis of intact acyl-CoAs. |
| LC-MS/MS | Acyl-CoA Esters | Chromatographic Separation: Reversed-phase liquid chromatography separates isomers based on subtle differences in hydrophobicity. Tandem Mass Spectrometry: Collision-induced dissociation (CID) of the precursor ion generates specific product ions. While the CoA moiety fragmentation is common, subtle differences in the acyl chain fragmentation can be observed. | Direct analysis of the biologically active acyl-CoA molecule, high sensitivity and specificity, suitable for complex biological matrices. | Chromatographic co-elution of isomers can occur, requiring high-efficiency columns and optimized gradients. Fragmentation of the acyl chain may be less informative than for FAMEs. |
Data Presentation: Differentiating C13:0 Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) of C13:0 FAME Isomers
GC-MS analysis of the fatty acid methyl esters (FAMEs) is a powerful tool for isomer differentiation. The retention time on a suitable capillary column and the mass spectrum provide orthogonal information for confident identification.
Table 1: Predicted GC Retention Indices and Key Mass Fragments for C13:0 FAME Isomers
| FAME Isomer | Common Name | Predicted Relative Retention Index (Non-polar column) | Key Diagnostic Mass Fragments (m/z) |
| n-Tridecanoate | - | 1300 | 74, 87, 143, 199, 227 |
| 11-Methyldodecanoate | Isotridecanoate | < 1300 | [M-43]⁺ (loss of isopropyl group) |
| 10-Methyldodecanoate | Anteiso-tridecanoate | < 1300 (elutes before iso) | [M-29]⁺ (loss of ethyl group), [M-57]⁺ (loss of sec-butyl group) |
| 2-Methyl-dodecanoate | - | > 1300 | Prominent m/z 88 (McLafferty+14) |
Note: Absolute retention times will vary depending on the specific GC column and conditions. The data presented for branched-chain isomers is based on established fragmentation patterns for iso and anteiso fatty acids.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of C13:0-CoA Isomers
Direct analysis of acyl-CoAs by LC-MS/MS provides information on the intact molecule. While chromatographic separation of C13:0-CoA isomers can be challenging, it is achievable with optimized methods. The fragmentation pattern is dominated by the loss of the CoA moiety, but specific transitions can be monitored.
Table 2: Key LC-MS/MS Parameters for C13:0-CoA Isomers
| Acyl-CoA Isomer | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Diagnostic Neutral Loss (Da) | Expected Relative Retention Time (C18 column) |
| n-Tridecanoyl-CoA | 964.4 | 457.4 | 507 | Baseline |
| This compound | 964.4 | 457.4 | 507 | Slightly earlier than n-tridecanoyl-CoA |
| Anteiso-tridecanoyl-CoA | 964.4 | 457.4 | 507 | Slightly earlier than this compound |
Note: The primary fragmentation for all acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3] The differentiation by LC relies on subtle differences in hydrophobicity, with branched isomers generally eluting slightly earlier than the straight-chain counterpart on reversed-phase columns.
Experimental Protocols
Sample Preparation and Derivatization for GC-MS Analysis
This protocol outlines the conversion of acyl-CoAs or total fatty acids from a biological sample to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., C17:0 fatty acid)
-
Methanol
-
Acetyl chloride
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Hydrolysis: To the sample, add the internal standard and 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes to hydrolyze the acyl-CoA thioester bond and any ester linkages.
-
Methylation: Cool the sample and add 2 mL of 5% (v/v) acetyl chloride in methanol. Heat at 100°C for 20 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution. Vortex thoroughly.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: A polar column (e.g., cyano-column) or a non-polar column (e.g., DB-5) can be used. Polar columns often provide better separation of isomers.[4]
GC Conditions (Example):
-
Column: HP-88 (100 m x 0.25 mm, 0.20 µm film thickness)
-
Oven Program: 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (e.g., 20:1)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Scan Speed: 2 scans/sec
-
Ion Source Temperature: 230°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Acyl-CoAs
This protocol describes the direct analysis of C13:0-CoA isomers from biological extracts.
Materials:
-
Biological sample
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile
-
Methanol
-
Formic acid
Procedure:
-
Extraction: Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing the internal standard.
-
Protein Precipitation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 964.4
-
Product Ion: m/z 457.4
-
Collision Energy: Optimized for the specific instrument (typically 30-40 eV)
Visualizations
Experimental Workflow for GC-MS Analysis of C13:0 FAME Isomers
Caption: Workflow for the derivatization and GC-MS analysis of C13:0 fatty acid isomers.
Experimental Workflow for LC-MS/MS Analysis of C13:0-CoA Isomers
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Biological Activity of Isotridecanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for investigating the biological activity of isotridecanoyl-CoA. Due to a scarcity of published data directly examining this molecule, this document outlines hypothesized activities based on related branched-chain fatty acyl-CoAs and provides detailed experimental protocols to test these hypotheses.
Introduction to this compound
This compound is a medium-chain, methyl-branched fatty acyl-CoA. While its specific biological roles are largely uncharacterized, its structure suggests potential involvement in several cellular processes, including fatty acid metabolism and protein acylation[1]. This guide will focus on its hypothesized role as a signaling molecule, particularly in the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.
Comparative Biological Activity of Acyl-CoAs
To provide a basis for investigation, the following table summarizes the known biological activities of structurally related acyl-CoAs. It is hypothesized that this compound may exhibit similar properties.
| Acyl-CoA Derivative | Known Biological Activities | Key Signaling Pathways | Relevant Experimental Models |
| This compound | Hypothesized: PPARα activation, substrate for protein acylation. | Hypothesized: PPARα signaling, fatty acid metabolism. | Cell lines (e.g., HepG2, HEK293T), in vitro transcription assays, protein acylation assays. |
| Phytanoyl-CoA | Potent PPARα agonist. | PPARα signaling, peroxisomal alpha- and beta-oxidation. | Primary hepatocytes, reporter gene assays, ligand binding assays. |
| Pristanoyl-CoA | Activator of PPARα. | PPARα signaling, peroxisomal beta-oxidation. | Rodent models, cell-based assays. |
| Palmitoyl-CoA | Substrate for protein palmitoylation, involved in cellular signaling and membrane trafficking. | Protein acylation, ceramide synthesis. | Cell culture, in vitro acylation assays. |
Experimental Protocols for Replicating and Extending Findings
To investigate the biological activity of this compound, the following experimental workflows are proposed.
Experimental Workflow: Investigating PPARα Activation
This workflow outlines the steps to determine if this compound can activate PPARα and induce the expression of its target genes.
Workflow for PPARα Activation Study.
Detailed Methodologies:
-
Cell Culture and Transfection:
-
Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transfection, seed cells in 24-well plates.
-
Transfect cells with a PPARα expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing the test compounds.
-
Prepare stock solutions of this compound (commercially available) and phytanoyl-CoA (positive control) in an appropriate solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of each compound. Include a vehicle-only control.
-
-
Luciferase Reporter Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
-
Quantitative PCR (qPCR):
-
Following treatment, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for PPARα target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Experimental Workflow: In Vitro Protein Acylation
This workflow describes a method to determine if this compound can be a substrate for protein acylation.
Workflow for In Vitro Protein Acylation.
Detailed Methodologies:
-
In Vitro Reaction:
-
Combine a purified protein substrate (e.g., a known acylated protein or a generic substrate like bovine serum albumin) with this compound in a reaction buffer.
-
If investigating enzyme-catalyzed acylation, include a purified acyltransferase.
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Protein Separation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
-
Detection:
-
Western Blot: Transfer the separated proteins to a membrane and probe with an antibody that recognizes acylated lysine (B10760008) residues.
-
Mass Spectrometry: Excise the protein band of interest from the gel, perform in-gel digestion with trypsin, and analyze the resulting peptides by mass spectrometry to identify acylation sites.
-
Hypothesized Signaling Pathway of this compound
Based on the known functions of other branched-chain fatty acyl-CoAs, the following signaling pathway is proposed for this compound.
References
Evaluating the Substrate Specificity of Acyl-CoA Synthetases for Isotridecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotridecanoic acid, a branched-chain fatty acid, is of increasing interest in metabolic research and drug development due to its unique physical properties and potential biological activities. The gateway to its metabolism is its activation to a coenzyme A (CoA) thioester, a reaction catalyzed by acyl-CoA synthetases (ACSs). Understanding which ACS isoforms efficiently activate isotridecanoic acid is crucial for elucidating its metabolic fate and designing targeted therapeutic strategies.
This guide provides a framework for evaluating and comparing the substrate specificity of various acyl-CoA synthetases for isotridecanoic acid. While direct experimental data for this specific substrate is limited in published literature, this document outlines the necessary experimental protocols and data presentation formats to enable researchers to generate and interpret this critical information.
Comparative Analysis of Acyl-CoA Synthetase Substrate Specificity
Acyl-CoA synthetases are a family of enzymes with varying substrate preferences for fatty acids of different chain lengths and structures. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 22 carbons.[1] There are five main isoforms in mammals: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each with distinct tissue distribution and substrate preferences.[2] For instance, ACSL1 shows broad specificity, while ACSL4 has a preference for arachidonic acid.[2][3] Medium-chain acyl-CoA synthetases (ACSMs) typically activate fatty acids with 6 to 12 carbons. Given that isotridecanoic acid is a C13 branched-chain fatty acid, both long-chain and some medium-chain ACSs could potentially activate it.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the substrate specificity of different acyl-CoA synthetases for isotridecanoic acid and other relevant fatty acids, all quantitative data should be summarized in a structured table. The following table serves as a template for presenting the experimentally determined kinetic parameters.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (nmol/min/mg) | Reference |
| ACSL1 | Isotridecanoic Acid | [Data] | [Data] | [Data] | [Data] | [Your Study] |
| Palmitic Acid (C16:0) | [Data] | [Data] | [Data] | [Data] | [Your Study] | |
| Oleic Acid (C18:1) | [Data] | [Data] | [Data] | [Data] | [Your Study] | |
| ACSL3 | Isotridecanoic Acid | [Data] | [Data] | [Data] | [Data] | [Your Study] |
| Palmitic Acid (C16:0) | [Data] | [Data] | [Data] | [Data] | [Your Study] | |
| Oleic Acid (C18:1) | [Data] | [Data] | [Data] | [Data] | [Your Study] | |
| ACSL4 | Isotridecanoic Acid | [Data] | [Data] | [Data] | [Data] | [Your Study] |
| Arachidonic Acid (C20:4) | [Data] | [Data] | [Data] | [Data] | [Your Study] | |
| ACSM1 | Isotridecanoic Acid | [Data] | [Data] | [Data] | [Data] | [Your Study] |
| Decanoic Acid (C10:0) | [Data] | [Data] | [Data] | [Data] | [Your Study] |
This table should be populated with data obtained from the experimental protocols described below.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the substrate specificity of acyl-CoA synthetases.
Expression and Purification of Recombinant Acyl-CoA Synthetases
To obtain pure enzymes for kinetic analysis, recombinant ACS isoforms should be expressed and purified.
-
Cloning and Expression: The cDNAs for the desired human ACSL and ACSM isoforms can be cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression) with a purification tag (e.g., His-tag, GST-tag).
-
Protein Expression:
-
E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Insect Cell Expression: For proteins that require post-translational modifications, a baculovirus expression system in insect cells (e.g., Sf9 or Hi5 cells) is recommended.[4]
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation.
-
Purify the tagged ACS protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione (B108866) agarose for GST-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.
-
Acyl-CoA Synthetase Activity Assays
Several methods can be used to measure ACS activity. The choice of assay depends on the available equipment and the need for sensitivity.
a) Radiometric Assay
This is a highly sensitive and direct method to measure the formation of radiolabeled acyl-CoA.[5]
-
Principle: A radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-isotridecanoic acid) is incubated with the purified ACS enzyme, ATP, and CoA. The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified by scintillation counting.
-
Reaction Mixture (100 µL total volume):
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
0.5 mM CoA
-
1 mM DTT
-
0.1% Triton X-100
-
Varying concentrations of [³H]-isotridecanoic acid (complexed to BSA in a 2:1 molar ratio)
-
Purified ACS enzyme (e.g., 1-5 µg)
-
-
Procedure:
-
Prepare the reaction mixtures on ice.
-
Initiate the reaction by adding the enzyme and incubate at 37°C for a set time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 500 µL of a stopping solution (e.g., Dole's reagent: isopropanol:heptane (B126788):1 M H₂SO₄ in a 40:10:1 ratio).
-
Add 300 µL of heptane and 300 µL of water, vortex, and centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA.
-
Transfer the aqueous phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the kinetic parameters by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
b) Fluorometric Assay
This is a continuous, non-radioactive assay suitable for high-throughput screening.
-
Principle: The formation of acyl-CoA is coupled to a series of enzymatic reactions that ultimately produce a fluorescent product. Commercially available kits often utilize a coupled reaction where the produced acyl-CoA is oxidized, generating H₂O₂, which then reacts with a probe to produce a fluorescent signal.
-
General Procedure (based on commercial kits):
-
Prepare a reaction mixture containing the assay buffer, enzyme mix, developer, and probe.
-
Add the purified ACS enzyme to the wells of a 96-well plate.
-
Initiate the reaction by adding a mixture of the fatty acid substrate (isotridecanoic acid), ATP, and CoA.
-
Measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.
-
The rate of increase in fluorescence is proportional to the ACS activity.
-
Calculate the kinetic parameters from the initial rates at different substrate concentrations.
-
c) LC-MS/MS-Based Assay
This is a highly specific and sensitive method that directly measures the formation of the acyl-CoA product.[4]
-
Principle: The reaction is performed, and then the amount of the specific acyl-CoA (isotridecanoyl-CoA) is quantified using liquid chromatography-tandem mass spectrometry.
-
Procedure:
-
Perform the enzymatic reaction as described for the radiometric assay (using non-radiolabeled substrate).
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile) and an internal standard (e.g., a C17-CoA).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
LC Separation: Use a C18 reverse-phase column to separate the acyl-CoAs.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode to detect the specific transition for this compound and the internal standard.
-
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard.
-
Determine the kinetic parameters from the initial rates at various substrate concentrations.
-
Visualizing the Experimental and Logical Workflow
To aid in the conceptualization of the experimental process and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for determining the kinetic parameters of an acyl-CoA synthetase.
Caption: Logical workflow for comparing the specificity of different ACS isoforms for a novel substrate.
Conclusion
The evaluation of acyl-CoA synthetase specificity for isotridecanoic acid is a critical step in understanding its biological role. This guide provides the necessary framework for researchers to systematically generate and compare the required kinetic data. By following the detailed experimental protocols and utilizing the structured data presentation format, the scientific community can build a comprehensive understanding of how this and other novel fatty acids are metabolized, paving the way for new discoveries in metabolic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of Long-chain Acyl-CoA Synthetase 1 in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Isotridecanoyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Isotridecanoyl-CoA is a long-chain fatty acyl-coenzyme A thioester. While specific toxicity data is unavailable, related compounds and the chemical class suggest the following potential hazards:
-
Skin Irritation: Structurally similar compounds, such as isotridecan-1-ol, are known to cause skin irritation[1][2].
-
Reactivity: Acyl-CoA thioesters are known to be chemically reactive intermediates. They can undergo transacylation reactions with biological nucleophiles, leading to covalent binding with proteins, which is a potential mechanism for toxicity[2][3].
-
Aquatic Toxicity: Related compounds exhibit high toxicity to aquatic life[1][2]. Therefore, release into the environment must be avoided.
A comprehensive risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact and potential irritation. For prolonged or splash contact, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for small quantities | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
3.1. Receiving and Inspection
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Wear appropriate PPE during inspection.
3.2. Storage
-
Temperature: Store in a cool, dry, and well-ventilated area. Refer to the manufacturer's instructions for the optimal storage temperature, which is typically -20°C or below for long-chain acyl-CoAs to maintain stability.
-
Incompatibilities: Keep away from strong oxidizing agents and reactive nucleophiles.
-
Container: Ensure the container is tightly sealed to prevent degradation and contamination.
3.3. Preparation for Use
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize exposure and prevent the spread of contamination.
-
Use calibrated equipment for weighing and dispensing to ensure accuracy and minimize waste.
3.4. Experimental Use
-
Always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
4.1. Waste Segregation
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Segregate this waste from general laboratory trash.
4.2. Waste Collection
-
Collect all solid and liquid waste in appropriately labeled, sealed, and leak-proof containers.
-
The waste container label should clearly state "Hazardous Chemical Waste" and list the contents.
4.3. Disposal Route
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not pour this compound solutions down the drain, as related compounds are very toxic to aquatic life[1][2].
Emergency Procedures
5.1. Spills
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: Evacuate the area and alert your institution's emergency response team.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
